2-Ethoxy-3-methoxybenzamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-ethoxy-3-methoxybenzamide |
InChI |
InChI=1S/C10H13NO3/c1-3-14-9-7(10(11)12)5-4-6-8(9)13-2/h4-6H,3H2,1-2H3,(H2,11,12) |
InChI Key |
HZOUGAKDMBPCNE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 2-Ethoxy-3-methoxybenzamide: A Technical Guide
This in-depth technical guide provides a comprehensive overview of a viable synthetic pathway for 2-Ethoxy-3-methoxybenzamide, a compound of interest for researchers, scientists, and professionals in drug development. The guide details a three-step synthesis commencing from the readily available starting material, o-vanillin. The described pathway includes the ethylation of o-vanillin, followed by the oxidation of the resulting aldehyde to a carboxylic acid, and culminating in the amidation to yield the final product.
I. Overall Synthesis Pathway
The synthesis of this compound can be efficiently achieved through a three-step process. The pathway begins with the ethylation of o-vanillin to produce 2-ethoxy-3-methoxybenzaldehyde. This intermediate is then oxidized to form 2-ethoxy-3-methoxybenzoic acid. The final step involves the conversion of the carboxylic acid to the desired this compound.
Caption: Overall synthetic route to this compound.
II. Experimental Protocols
This section provides detailed experimental methodologies for each key transformation in the synthesis of this compound.
Step 1: Synthesis of 2-Ethoxy-3-methoxybenzaldehyde (o-Vanillin Ethyl Ether)
This procedure outlines the ethylation of o-vanillin using ethyl iodide and potassium carbonate.
Caption: Experimental workflow for the ethylation of o-vanillin.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-vanillin (1 equivalent) in anhydrous acetone.
-
To the stirred solution, add anhydrous potassium carbonate (1.5 equivalents) followed by ethyl iodide (1.2 equivalents).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the potassium salts.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-ethoxy-3-methoxybenzaldehyde.
Step 2: Synthesis of 2-Ethoxy-3-methoxybenzoic Acid
This step describes the oxidation of the aldehyde to a carboxylic acid using the Pinnick oxidation method, which is known for its mild conditions and tolerance of various functional groups.[1][2]
Caption: Experimental workflow for the Pinnick oxidation.
Protocol:
-
In a flask, dissolve 2-ethoxy-3-methoxybenzaldehyde (1 equivalent) in a mixture of tert-butanol and water.
-
To the stirred solution at room temperature, add 2-methyl-2-butene (as a scavenger), sodium dihydrogen phosphate (as a buffer), and sodium chlorite.[1]
-
Stir the mixture at room temperature for 12-16 hours.
-
Quench the reaction by adding an aqueous solution of sodium bisulfite.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude carboxylic acid.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-ethoxy-3-methoxybenzoic acid.
Step 3: Synthesis of this compound
The final step involves the conversion of the carboxylic acid to the corresponding amide. This is achieved through a two-step, one-pot procedure involving the formation of an acyl chloride intermediate using thionyl chloride, followed by amidation with ammonia.
Caption: Experimental workflow for the amidation reaction.
Protocol:
-
To a suspension of 2-ethoxy-3-methoxybenzoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane, add thionyl chloride (1.5 equivalents) and a catalytic amount of dimethylformamide (DMF).
-
Stir the mixture at room temperature until the initial effervescence ceases, then heat to reflux for 1-2 hours to ensure complete formation of the acid chloride.
-
Cool the reaction mixture and carefully remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting crude 2-ethoxy-3-methoxybenzoyl chloride in an anhydrous aprotic solvent like dichloromethane.
-
Cool the solution in an ice bath and add concentrated aqueous ammonia dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Extract the product with dichloromethane, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization to obtain this compound.
III. Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound. The yields are representative of typical outcomes for these classes of reactions.
| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | Ethylation | o-Vanillin | 2-Ethoxy-3-methoxybenzaldehyde | Ethyl iodide, K₂CO₃, Acetone | 85-95 |
| 2 | Oxidation | 2-Ethoxy-3-methoxybenzaldehyde | 2-Ethoxy-3-methoxybenzoic acid | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | 80-90 |
| 3 | Amidation | 2-Ethoxy-3-methoxybenzoic acid | This compound | SOCl₂, NH₃ | 75-85 |
References
2-Ethoxy-3-methoxybenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Ethoxy-3-methoxybenzamide, a substituted benzamide with potential applications in research and drug development. Due to its novelty, a specific Chemical Abstracts Service (CAS) number for this compound has not been identified. This document outlines a plausible synthetic route, provides estimated physicochemical properties based on structurally similar compounds, and explores potential mechanisms of action by examining its relationship with known signaling pathways. Detailed experimental protocols and data are presented to guide researchers in the synthesis and characterization of this and related molecules.
Introduction
Substituted benzamides are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. [1][2]Many compounds within this class act as antagonists for dopamine receptors and have been developed as antipsychotic and antiemetic drugs. More recently, certain benzamide derivatives have been investigated as inhibitors of the Hedgehog signaling pathway, indicating their potential as anti-cancer agents.
This guide focuses on the specific, albeit lesser-known, molecule this compound. The presence of both an ethoxy and a methoxy group on the benzene ring is anticipated to influence its biological activity and physicochemical properties. This document serves as a foundational resource for researchers interested in exploring the therapeutic potential of this and similar multi-substituted benzamides.
Chemical Information
As of the date of this publication, a dedicated CAS number for this compound has not been found in common chemical databases. This suggests that the compound is either novel or not widely synthesized. Researchers are advised to use systematic nomenclature for identification.
Table 1: Chemical Identifiers (Predicted)
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C10H13NO3 |
| Molecular Weight | 195.22 g/mol |
| Canonical SMILES | CCOC1=C(C=CC=C1OC)C(=O)N |
| InChI Key | (Predicted) |
Synthesis and Experimental Protocols
A plausible synthetic route for this compound starts from the commercially available 2-hydroxy-3-methoxybenzoic acid. The synthesis involves a two-step process: etherification of the hydroxyl group followed by amidation of the carboxylic acid.
Synthesis of 2-Ethoxy-3-methoxybenzoic acid
The first step is the ethylation of 2-hydroxy-3-methoxybenzoic acid. A common method for this transformation is the Williamson ether synthesis.
Experimental Protocol:
-
Dissolution: Dissolve 2-hydroxy-3-methoxybenzoic acid (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.
-
Deprotonation: Add a base, such as potassium carbonate (K2CO3, 2-3 equivalents), to the solution and stir at room temperature for 30 minutes to form the corresponding phenoxide.
-
Alkylation: Add ethyl iodide or diethyl sulfate (1.1-1.5 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture, pour it into water, and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-ethoxy-3-methoxybenzoic acid.
Synthesis of this compound
The second step is the conversion of the carboxylic acid to the primary amide. This can be achieved via an acid chloride intermediate or by direct amidation.
Experimental Protocol (via Acid Chloride):
-
Acid Chloride Formation: Suspend 2-ethoxy-3-methoxybenzoic acid (1 equivalent) in a dry, inert solvent like dichloromethane (DCM) or toluene. Add thionyl chloride (SOCl2, 1.2-1.5 equivalents) and a catalytic amount of DMF. Reflux the mixture for 1-2 hours until the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-ethoxy-3-methoxybenzoyl chloride.
-
Amidation: Dissolve the crude acid chloride in a dry, aprotic solvent (e.g., DCM or THF). Cool the solution in an ice bath and bubble ammonia gas through it, or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC. After completion, wash the reaction mixture with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Recrystallize the crude product from a suitable solvent (e.g., ethyl acetate/hexanes) to yield pure this compound.
Physicochemical Properties (Estimated)
The following table presents estimated physicochemical properties for this compound based on data from structurally analogous compounds.
Table 2: Estimated Physicochemical Properties
| Property | Estimated Value | Reference Compounds |
| Melting Point (°C) | 130 - 150 | 2-Methoxybenzamide: 129-131 °C;[3] 3-Methoxybenzamide: 133-135 °C;[4] 3,4-Dimethoxybenzamide: 164-166 °C |
| Boiling Point (°C) | > 300 | High molecular weight benzamides generally have high boiling points. |
| Solubility | Sparingly soluble in water; Soluble in methanol, ethanol, DMSO, DMF. | Based on general solubility of benzamides. [5] |
Table 3: Predicted NMR Spectral Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | ~ 7.8 - 7.2 | m | 3H | Ar-H |
| ~ 6.5 - 5.5 | br s | 2H | -CONH ₂ | |
| ~ 4.1 | q | 2H | -OCH ₂CH₃ | |
| ~ 3.9 | s | 3H | -OCH ₃ | |
| ~ 1.4 | t | 3H | -OCH₂CH ₃ | |
| ¹³C NMR | ~ 168 | s | - | C =O |
| ~ 155 | s | - | C -OEt | |
| ~ 148 | s | - | C -OMe | |
| ~ 125 - 115 | s | - | Ar-C | |
| ~ 65 | s | - | -OC H₂CH₃ | |
| ~ 56 | s | - | -OC H₃ | |
| ~ 15 | s | - | -OCH₂C H₃ |
Note: These are predicted values and should be confirmed by experimental data.
Potential Biological Activity and Signaling Pathways
Based on the known pharmacology of substituted benzamides, this compound could potentially interact with several key signaling pathways.
Dopamine D2 Receptor Signaling
Many substituted benzamides are known to be antagonists of the D2 dopamine receptor. [6]This interaction is central to their use as antipsychotic medications. Antagonism of D2 receptors, which are Gαi-coupled, leads to an increase in cellular levels of cyclic AMP (cAMP) by relieving the inhibition of adenylyl cyclase. [7]This modulation of the dopaminergic system can impact neurotransmission related to mood, cognition, and motor control. [1][8]
References
- 1. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Methoxybenzamide | C8H9NO2 | CID 75540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Methoxybenzamide | C8H9NO2 | CID 98487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0033766) [hmdb.ca]
- 6. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 7. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Ethoxy-3-methoxybenzamide
Disclaimer: The following technical guide is a theoretical document based on established chemical principles and data from analogous compounds. As of the date of this document, 2-Ethoxy-3-methoxybenzamide is not a widely cataloged or characterized compound in publicly accessible scientific literature. Consequently, all quantitative data and experimental protocols are predictive and have not been experimentally validated for this specific molecule.
Executive Summary
This technical guide provides a comprehensive overview of the molecular structure, predicted physicochemical properties, and proposed synthetic routes for this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who may have an interest in novel substituted benzamide scaffolds. The benzamide functional group is a common feature in many pharmacologically active compounds, and understanding the synthesis and properties of new derivatives is crucial for the development of new chemical entities. This guide outlines two robust and well-established methods for the synthesis of the title compound from its corresponding carboxylic acid precursor, 2-Ethoxy-3-methoxybenzoic acid.
Molecular Structure and Physicochemical Properties
This compound is a disubstituted aromatic amide. The core structure consists of a benzene ring substituted with an ethoxy group at the 2-position, a methoxy group at the 3-position, and a carboxamide group at the 1-position. The spatial arrangement of these functional groups is expected to influence the molecule's conformation, reactivity, and potential biological activity.
Molecular Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.22 g/mol |
| Canonical SMILES | CCOC1=C(C=CC=C1C(=O)N)OC |
| InChI Key | (Predicted) |
| CAS Number | Not Assigned |
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties of this compound. These values were estimated using computational models and should be confirmed by experimental data.
| Property | Predicted Value |
| Melting Point | > 100 °C |
| Boiling Point | > 300 °C |
| LogP | ~1.5 - 2.0 |
| Hydrogen Bond Donors | 1 (from the amide N-H) |
| Hydrogen Bond Acceptors | 3 (from the carbonyl oxygen and two ether oxygens) |
| Polar Surface Area | ~60 Ų |
Proposed Synthetic Routes
The synthesis of this compound can be readily achieved from its corresponding carboxylic acid precursor, 2-Ethoxy-3-methoxybenzoic acid, which is commercially available (CAS No. 773869-96-8). Two common and effective methods for the amidation of a carboxylic acid are detailed below.
Method 1: Acyl Chloride Formation Followed by Amination
This two-step method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which is then reacted with ammonia to form the primary amide.
Experimental Protocol:
Step 1: Synthesis of 2-Ethoxy-3-methoxybenzoyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-Ethoxy-3-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol).
-
Add thionyl chloride (SOCl₂, 1.5 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Allow the mixture to cool to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2-Ethoxy-3-methoxybenzoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 2-Ethoxy-3-methoxybenzoyl chloride from the previous step in anhydrous DCM (10 mL/mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Bubble anhydrous ammonia gas through the solution or add a concentrated solution of ammonia in an appropriate solvent (e.g., dioxane or THF) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the addition of water.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Method 2: Direct Amide Coupling using EDC/HOBt
This one-pot method utilizes peptide coupling reagents to directly form the amide bond between the carboxylic acid and an ammonia source, avoiding the need to isolate the acyl chloride intermediate.
Experimental Protocol:
-
To a solution of 2-Ethoxy-3-methoxybenzoic acid (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) (10 mL/mmol), add 1-Hydroxybenzotriazole (HOBt, 1.1 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add a source of ammonia, such as ammonium chloride (NH₄Cl, 1.5 eq), followed by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel or recrystallization to yield pure this compound.
Experimental Workflows
The following diagram illustrates the general workflow for the synthesis of this compound from its benzoic acid precursor.
Caption: Proposed synthetic workflows for this compound.
Biological Activity and Signaling Pathways
There is currently no published data on the biological activity or mechanism of action of this compound. Benzamide derivatives are known to interact with a wide range of biological targets, including enzymes and receptors. Further research, including in vitro and in vivo screening, would be necessary to elucidate any potential pharmacological effects and associated signaling pathways of this compound.
Conclusion
This technical guide provides a foundational understanding of the molecular structure and proposes viable synthetic routes for this compound. While experimental data for this specific molecule is lacking, the information presented herein, based on established chemical principles, offers a solid starting point for any researcher interested in the synthesis and characterization of this novel compound. The detailed experimental protocols provide a clear path for its preparation, which would be the first step towards exploring its physical, chemical, and biological properties. Experimental validation of the predicted data and the proposed synthetic methods is highly recommended.
A Comprehensive Technical Guide to 2-Ethoxy-3-methoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxy-3-methoxybenzamide is a substituted aromatic amide. While specific research on this compound is limited, its structural motifs—a benzamide core with ethoxy and methoxy substitutions—are present in a variety of biologically active molecules. This guide provides a technical overview of its chemical properties, a plausible synthetic route, and its potential biological significance based on the activities of structurally related compounds. The information herein is intended to serve as a foundational resource for researchers interested in exploring the potential of this and similar molecules in drug discovery and development.
IUPAC Name: this compound
Physicochemical Properties
Precise experimental data for this compound is not extensively available in public literature. The following table summarizes estimated and known properties of the parent compound, benzamide, and related substituted benzamides to provide a comparative reference.
| Property | Benzamide | 2-Methoxybenzamide | 3-Methoxybenzamide | This compound (Predicted) |
| Molecular Formula | C₇H₇NO | C₈H₉NO₂[1][2] | C₈H₉NO₂[3] | C₁₀H₁₃NO₃ |
| Molar Mass | 121.14 g/mol [4] | 151.16 g/mol [1][2] | 151.16 g/mol [3] | 195.21 g/mol |
| Appearance | White solid[4] | White or pale-colored powder[5] | - | Likely a white to off-white solid |
| Melting Point | 127-130 °C[4] | - | - | Predicted to be in a similar range |
| Boiling Point | 288 °C[4] | - | - | > 290 °C |
| Solubility | Slightly soluble in water; soluble in many organic solvents.[4] | Soluble in water and other organic solvents.[5] | - | Predicted to have low aqueous solubility, but soluble in organic solvents like ethanol, DMSO, and DMF. |
| pKa (Acidity) | ~13 (in H₂O)[4] | - | - | Similar to other benzamides |
Synthesis Protocol
The synthesis of this compound can be envisioned as a two-step process starting from a commercially available precursor, 2-hydroxy-3-methoxybenzoic acid. The following is a detailed, hypothetical experimental protocol.
Step 1: Ethoxylation of 2-hydroxy-3-methoxybenzoic acid to form 2-ethoxy-3-methoxybenzoic acid.
-
Materials: 2-hydroxy-3-methoxybenzoic acid, diethyl sulfate, potassium carbonate (K₂CO₃), acetone, hydrochloric acid (HCl), ethyl acetate, brine.
-
Procedure:
-
To a solution of 2-hydroxy-3-methoxybenzoic acid (1 equivalent) in acetone, add anhydrous potassium carbonate (3 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add diethyl sulfate (1.5 equivalents) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove potassium carbonate.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield crude 2-ethoxy-3-methoxybenzoic acid.
-
Purify the crude product by recrystallization or column chromatography.
-
Step 2: Amidation of 2-ethoxy-3-methoxybenzoic acid to form this compound.
-
Materials: 2-ethoxy-3-methoxybenzoic acid, thionyl chloride (SOCl₂), dichloromethane (DCM), aqueous ammonia (NH₄OH), sodium bicarbonate (NaHCO₃).
-
Procedure:
-
Dissolve 2-ethoxy-3-methoxybenzoic acid (1 equivalent) in dry dichloromethane.
-
Add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours until the evolution of gas ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in dry dichloromethane and add it dropwise to a stirred solution of concentrated aqueous ammonia (excess) at 0 °C.
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude this compound.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Potential Biological Activity and Signaling Pathway
Benzamide derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[5] Furthermore, compounds with similar substitution patterns have shown specific biological activities. For instance, 2-ethoxy-4-(methoxymethyl)benzamide derivatives have been identified as potent and selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin signaling, making them potential therapeutic agents for type 2 diabetes.[6]
Based on this precedent, it is plausible that this compound could also interact with key signaling pathways. A hypothetical mechanism of action could involve the inhibition of a phosphatase like PTP1B, leading to the enhancement of insulin signaling.
Hypothetical Experimental Workflow for Biological Screening
Caption: A potential experimental workflow for the synthesis and biological evaluation of this compound.
Hypothesized Signaling Pathway: Enhancement of Insulin Signaling via PTP1B Inhibition
The following diagram illustrates the hypothesized mechanism where this compound inhibits PTP1B, leading to the potentiation of the insulin signaling cascade.
Caption: Hypothesized signaling pathway of this compound as a PTP1B inhibitor.
References
- 1. 2-Methoxybenzamide [webbook.nist.gov]
- 2. 2-Methoxybenzamide | C8H9NO2 | CID 75540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methoxybenzamide | C8H9NO2 | CID 98487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzamide - Wikipedia [en.wikipedia.org]
- 5. Benzamides: Sulpiride | Pharmaguideline [pharmaguideline.com]
- 6. Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Benzamide Derivatives: A Technical Guide
Disclaimer: This document provides a technical guide to the spectroscopic characterization of benzamide derivatives. Due to the absence of publicly available experimental spectroscopic data for 2-Ethoxy-3-methoxybenzamide, this guide utilizes the known data of the closely related compound, 2-Methoxybenzamide , as an illustrative example. The methodologies and data presentation formats described herein are directly applicable to the analysis of this compound.
Introduction
The structural elucidation of newly synthesized compounds is a cornerstone of chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools in this process, providing detailed information about the molecular structure, functional groups, and molecular weight of a substance. This guide presents a summary of the spectroscopic data for 2-Methoxybenzamide and outlines the standard experimental protocols for acquiring such data.
Spectroscopic Data Summary for 2-Methoxybenzamide
The following tables summarize the key spectroscopic data for 2-Methoxybenzamide.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Data for 2-Methoxybenzamide
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.18 | s | 3H | N-CH₃ |
| 3.47 | s | 3H | O-CH₃ |
| 7.13-7.29 | m | 3H | Ar-H |
| 7.43 | t, J=7.2 Hz | 1H | Ar-H |
| 7.81 | d, J=8.0 Hz | 1H | Ar-H |
| 8.10 | d, J=8.0 Hz | 1H | Ar-H |
Solvent: DMSO-d₆, Temperature: 75°C
Table 2: ¹³C NMR Data for 2-Methoxybenzamide
| Chemical Shift (δ) ppm | Assignment |
| 32.6 | N-CH₃ |
| 60.7 | O-CH₃ |
Solvent: Not specified
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorptions for 2-Methoxybenzamide
| Wavenumber (cm⁻¹) | Description of Vibration |
| ~3400 | N-H stretch (amide) |
| ~3200 | N-H stretch (amide) |
| ~1650 | C=O stretch (amide I) |
| ~1600 | N-H bend (amide II) |
| ~1250 | C-O stretch (aryl ether) |
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data for 2-Methoxybenzamide
| m/z | Ion |
| 151.16 | [M]⁺ (Molecular Ion) |
| 134 | [M-NH₃]⁺ |
| 105 | [M-NH₂-CO]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are standard and can be adapted for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the benzamide sample in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Instrument Setup: The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.
-
¹H NMR Acquisition: A standard proton NMR experiment is run. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) IR spectroscopy, a small amount of the solid benzamide sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.
-
Sample Preparation (KBr Pellet): Alternatively, 1-2 mg of the sample is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The sample is then placed in the IR beam path, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The benzamide sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). For direct infusion, the sample is dissolved in a suitable volatile solvent.
-
Ionization: Electron Ionization (EI) is a common method for volatile compounds, where the sample is bombarded with a high-energy electron beam. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds and involves creating a fine spray of charged droplets from a solution of the sample.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Workflow Visualization
The general workflow for the spectroscopic analysis of a synthesized compound like this compound can be visualized as follows:
A Technical Guide to the Biological Activity of Substituted Benzamides
Abstract: Substituted benzamides represent a versatile class of pharmacologically active compounds with a broad spectrum of therapeutic applications, including antipsychotic, antiemetic, and prokinetic effects. A significant portion of their biological activity stems from their interaction with dopamine D2 receptors. This guide provides an in-depth analysis of the mechanism of action, structure-activity relationships (SAR), and quantitative biological data for key substituted benzamides. It further details a standard experimental protocol for assessing their bioactivity and visualizes critical pathways and workflows to support researchers, scientists, and drug development professionals in this field.
Mechanism of Action: Dopamine D2 Receptor Antagonism
Many clinically significant substituted benzamides exert their therapeutic effects by acting as antagonists at the dopamine D2 receptor. The D2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by dopamine, couples to inhibitory G proteins (Gαi/o).[1] This coupling initiates a signaling cascade that inhibits the enzyme adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP).[2][3] By blocking the D2 receptor, substituted benzamides prevent this dopamine-mediated inhibition, thereby modulating downstream neuronal activity. This antagonism is the primary mechanism behind their use in treating schizophrenia, where dopamine pathway hyperactivity is implicated.[4]
The signaling pathway is illustrated below:
Structure-Activity Relationships (SAR)
The affinity and selectivity of substituted benzamides for the D2 receptor are dictated by their chemical structure. Decades of research have established a clear SAR, making them a model class for rational drug design.[5] Key structural features for potent D2 antagonism include:
-
Aromatic Ring: Anisyl (methoxy) and pyrrolyl moieties are common. Substituents such as halogens or sulfamoyl groups can significantly influence potency and selectivity.
-
Amide Linker: The benzamide core is a critical pharmacophore.
-
Side Chain: A basic amino group, typically within a pyrrolidine or piperidine ring, connected by an ethyl spacer, is optimal for high-affinity binding. Conformationally restricting this side chain can further enhance potency and selectivity.[6]
Quantitative Biological Data
The binding affinity of a compound for its target is a critical quantitative measure of its potential potency. For D2 receptor antagonists, this is often expressed as the inhibition constant (Ki), where a lower value indicates higher affinity. The table below summarizes the Ki values for several representative substituted benzamides at the human D2 receptor.
| Compound | Key Substituents | D2 Receptor Ki (nM) | Primary Clinical Use(s) |
| Amisulpride | 4-amino, 5-(ethylsulfonyl), 2-methoxy | 2.8 - 3.2 | Antipsychotic[7][8] |
| Sulpiride | 5-(aminosulfonyl), 2-methoxy | 2.7 - 12 | Antipsychotic, Antidepressant[5] |
| Metoclopramide | 4-amino, 5-chloro, 2-methoxy | 250 | Antiemetic, Prokinetic[7][8] |
| Eticlopride | 5-chloro, 3-ethyl, 2,6-dimethoxy | 0.08 - 0.25 | Research Tool[5] |
| Remoxipride | 3-bromo, 2,6-dimethoxy | 17.6 | Antipsychotic |
Note: Ki values are compiled from multiple sources and may vary based on experimental conditions.
Experimental Protocols
Radioligand Competition Binding Assay
This assay is a standard and robust method for determining the binding affinity (Ki) of a test compound for a specific receptor. It measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., [³H]Spiperone) for binding to the receptor.[9]
Objective: To determine the IC50 (half-maximal inhibitory concentration) and subsequently the Ki of a substituted benzamide for the dopamine D2 receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the human D2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity D2 antagonist, such as [³H]Spiperone or [³H]Raclopride, at a concentration near its dissociation constant (Kd).[9]
-
Test Compounds: Substituted benzamides dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Non-specific Control: A high concentration (e.g., 10 µM) of a potent unlabeled D2 antagonist like haloperidol or butaclamol.
-
Assay Buffer: Typically 50 mM Tris-HCl with cofactors like MgCl₂, pH 7.4.[10]
-
Filtration System: A cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.
-
Detection: Scintillation cocktail and a liquid scintillation counter.
Experimental Workflow:
Procedure:
-
Preparation: Thaw and resuspend receptor membranes in ice-cold assay buffer.[10]
-
Incubation: In a 96-well plate, combine the receptor membranes, a fixed concentration of radioligand, and varying concentrations of the test compound. Three sets of controls are essential:
-
Total Binding: Contains membranes and radioligand only.
-
Non-Specific Binding (NSB): Contains membranes, radioligand, and the non-specific control.
-
Test Compound Wells: Contain membranes, radioligand, and a concentration from the test compound's dilution series.
-
-
Equilibration: Incubate the plate (e.g., 60 minutes at 30°C) to allow binding to reach equilibrium.[10]
-
Termination: Stop the reaction by rapid vacuum filtration through the glass fiber filters. This traps the membranes with bound radioligand.
-
Washing: Quickly wash the filters with several volumes of ice-cold buffer to remove unbound radioligand.
-
Counting: Place filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis:
-
Specific Binding: Calculate specific binding as: Total Binding (CPM) - Non-Specific Binding (CPM).
-
IC50 Determination: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.
-
Ki Calculation: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation :
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Therapeutic Applications
The ability of substituted benzamides to antagonize D2 receptors makes them effective in several clinical areas:
-
Antipsychotics: Used in the management of schizophrenia and bipolar disorder by normalizing dopaminergic hyperactivity.[8] (e.g., Amisulpride, Sulpiride).
-
Antiemetics: Effective in preventing nausea and vomiting by blocking D2 receptors in the chemoreceptor trigger zone of the brainstem (e.g., Metoclopramide, Bromopride).[7][8]
-
Gastroprokinetic Agents: Some benzamides, like Metoclopramide, also have effects on serotonin receptors which, in combination with D2 antagonism, enhance gastrointestinal motility.[8]
References
- 1. Selection of alternative G-mediated signaling pathways at the dopamine D2 receptor by protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenylyl cyclase interaction with the D2 dopamine receptor family; differential coupling to Gi, Gz, and Gs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituted benzamides with conformationally restricted side chains. 2. Indolizidine derivatives as central dopamine receptor antagonists. | Semantic Scholar [semanticscholar.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Dopamine antagonist - Wikipedia [en.wikipedia.org]
- 9. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
Potential Therapeutic Targets of Benzamide Derivatives: An In-depth Technical Guide
Disclaimer: Information regarding the specific therapeutic targets of 2-Ethoxy-3-methoxybenzamide is not available in the public domain as of the last update. This guide, therefore, focuses on the established and potential therapeutic targets of structurally related benzamide compounds: 2-Ethoxybenzamide (Ethenzamide) , derivatives of 2-Ethoxy-4-(methoxymethyl)benzamide , and 3-Methoxybenzamide . The information presented herein is intended for researchers, scientists, and drug development professionals to illustrate potential avenues of investigation for novel benzamide derivatives.
2-Ethoxybenzamide (Ethenzamide): Targeting Cyclooxygenase (COX) Enzymes
2-Ethoxybenzamide, commonly known as Ethenzamide, is an analgesic and anti-inflammatory agent.[1] Its primary mechanism of action is attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—mediators of pain and inflammation.[2][3][4]
Mechanism of Action
Ethenzamide is understood to act as a non-steroidal anti-inflammatory drug (NSAID) by blocking the cyclooxygenase enzymes (COX-1 and COX-2).[2][3] These enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are lipid compounds that mediate inflammation and pain.[2] By inhibiting COX enzymes, Ethenzamide reduces prostaglandin production, leading to diminished inflammation and pain relief.[2][3] However, it is important to note a study has reported that Ethenzamide exerted no inhibitory effects on cyclooxygenase-1 and -2, and instead suggested its analgesic effect may be attributed to 5-hydroxytryptamine (5HT)2B receptor blockade in the spinal cord.[5][6]
Signaling Pathway: Prostaglandin Synthesis
The inhibition of COX enzymes by 2-Ethoxybenzamide interrupts the conversion of arachidonic acid to prostaglandins, a critical step in the inflammatory cascade.
Caption: Inhibition of the Cyclooxygenase (COX) pathway by 2-Ethoxybenzamide.
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of a compound against COX-1 and COX-2 enzymes.[7]
Materials:
-
Purified COX-1 or COX-2 enzyme
-
100 mM Tris-HCl buffer (pH 8.0)
-
100 µM Hematin (co-factor)
-
40 mM L-epinephrine (co-factor)
-
Arachidonic acid (substrate)
-
Test compound (e.g., 2-Ethoxybenzamide) dissolved in DMSO
-
2.0 M HCl (to terminate the reaction)
-
LC-MS/MS system for prostaglandin E2 (PGE2) quantification
Procedure:
-
In an Eppendorf tube, combine 146 µL of 100 mM Tris-HCl (pH 8.0) buffer, 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine.
-
Add 20 µL of buffer containing either 0.1 µg of COX-1 or 0.2 µg of COX-2 enzyme to the mixture and incubate at room temperature for 2 minutes.[7]
-
Introduce 2 µL of the test compound solution (dissolved in DMSO) to the enzyme mixture. A negative control with 2 µL of DMSO without the inhibitor should be run in parallel.[7]
-
Pre-incubate the enzyme-inhibitor mixture at 37°C for 10 minutes.[7]
-
Initiate the enzymatic reaction by adding 20 µL of arachidonic acid to achieve a final concentration of 5 µM.[7]
-
Allow the reaction to proceed for 2 minutes and then terminate it by adding 20 µL of 2.0 M HCl.[7]
-
Quantify the amount of PGE2 produced using a validated LC-MS/MS method to determine the extent of enzyme inhibition.[7]
-
The selectivity of inhibitors can be determined by comparing their IC50 values for COX-1 and COX-2.[7]
2-Ethoxy-4-(methoxymethyl)benzamide Derivatives: Targeting Protein Tyrosine Phosphatase 1B (PTP1B)
Recent drug discovery efforts have identified derivatives of 2-ethoxy-4-(methoxymethyl)benzamide as potent and selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B).[8][9] PTP1B is a key negative regulator of the insulin signaling pathway, making it a validated therapeutic target for type 2 diabetes and obesity.[8][9]
Mechanism of Action
PTP1B dephosphorylates the insulin receptor, which attenuates insulin signaling.[10] By inhibiting PTP1B, 2-ethoxy-4-(methoxymethyl)benzamide derivatives can enhance insulin sensitivity and promote glucose uptake.[8][9] This makes them promising candidates for the treatment of metabolic disorders.[8][9]
Quantitative Data: PTP1B Inhibition
A study on a series of 2-ethoxy-4-(methoxymethyl)benzamide analogs identified a particularly potent compound.[8][9]
| Compound | Target | IC50 (µM) | Selectivity (over TCPTP) | Membrane Permeability (Papp, cm/s) |
| 10m | PTP1B | 0.07 | 32-fold | 2.41 x 10⁻⁶ |
Data extracted from a study on 2-ethoxy-4-(methoxymethyl)benzamide derivatives.[8][9]
Signaling Pathway: Insulin Signaling and PTP1B
The diagram below illustrates the role of PTP1B in the insulin signaling pathway and the effect of its inhibition.
Caption: PTP1B's role in insulin signaling and its inhibition.
Experimental Protocol: PTP1B Inhibition Assay
This protocol describes a colorimetric assay to measure the inhibitory effect of compounds on PTP1B activity.[11][12]
Materials:
-
Recombinant human PTP1B enzyme
-
Assay buffer: 25 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT, 2 mM β-mercaptoethanol[11][12]
-
p-nitrophenyl phosphate (pNPP) as substrate
-
Test compound (e.g., 2-ethoxy-4-(methoxymethyl)benzamide derivative) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Add 10 µL of the test compound solution to the wells of a 96-well plate.
-
Add 20 µL of PTP1B enzyme solution (e.g., 1 µg/mL) to each well and mix.[11][12]
-
Pre-incubate the enzyme-inhibitor mixture.
-
Initiate the reaction by adding 40 µL of 4 mM pNPP to each well, bringing the total volume to 200 µL with the assay buffer.[11][12]
-
Incubate the plate at 37°C for 10-15 minutes.[11]
-
Measure the absorbance at 405 nm, which corresponds to the production of p-nitrophenol from pNPP hydrolysis.[11]
-
Calculate the percentage of inhibition by comparing the absorbance of wells with the test compound to control wells without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against a range of inhibitor concentrations.[13]
3-Methoxybenzamide: Targeting Poly(ADP-ribose) Polymerase (PARP)
3-Methoxybenzamide is a known inhibitor of Poly(ADP-ribose) Polymerase (PARP) and ADP-ribosyltransferases (ADPRTs).[14][15] PARP enzymes are crucial for DNA repair, making them a significant target in oncology.
Mechanism of Action
PARP enzymes detect single-strand DNA breaks and, upon activation, synthesize poly(ADP-ribose) chains on nuclear proteins to recruit DNA repair machinery. Inhibition of PARP by compounds like 3-Methoxybenzamide can lead to the accumulation of DNA damage and cell death, particularly in cancer cells with existing DNA repair defects (e.g., BRCA mutations).[16]
Signaling Pathway: DNA Damage and PARP-mediated Repair
The diagram illustrates the role of PARP in DNA single-strand break repair and the impact of its inhibition.
Caption: PARP's role in DNA repair and its inhibition by 3-Methoxybenzamide.
Experimental Protocol: PARP Inhibition Assay (Colorimetric)
This protocol describes a universal colorimetric assay to measure PARP activity and its inhibition.
Materials:
-
Histone-coated 96-well plate
-
PARP enzyme
-
Biotinylated Poly (ADP-ribose)
-
Streptavidin-HRP (Horseradish Peroxidase)
-
HRP substrate (e.g., TACS-Sapphire™)
-
Activated DNA
-
Test compound (e.g., 3-Methoxybenzamide)
-
Wash and reaction buffers
-
Microplate reader for colorimetric measurement
Procedure:
-
To the histone-coated wells, add the PARP enzyme, activated DNA, and the test inhibitor at various concentrations.
-
Add biotinylated Poly (ADP-ribose) to initiate the PARP reaction.
-
Incubate to allow for the incorporation of biotinylated Poly (ADP-ribose) onto the histone proteins by PARP.
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP to the wells and incubate. The Streptavidin-HRP will bind to the biotinylated PAR chains.
-
Wash the plate again to remove unbound Streptavidin-HRP.
-
Add the HRP substrate. A color change will occur in proportion to the amount of HRP present.
-
Measure the absorbance with a microplate reader. A decrease in signal in the presence of the test compound indicates PARP inhibition.
-
Calculate the IC50 value from the dose-response curve.
General Experimental Workflow for Enzyme Inhibition Assays
The following diagram illustrates a generalized workflow for screening and characterizing enzyme inhibitors.
Caption: A generalized workflow for enzyme inhibitor discovery and development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. What is the mechanism of Ethenzamide? [synapse.patsnap.com]
- 3. What is Ethenzamide used for? [synapse.patsnap.com]
- 4. ethenzamide | Dosing, Uses and Side effects | medtigo [medtigo.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Ethenzamide Exerts Analgesic Effect at the Spinal Cord via Multiple Mechanisms of Action Including the 5HT2B Receptor Blockade in the Rat Formalin Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
- 9. Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potential Inhibitors of Protein Tyrosine Phosphatase (PTP1B) Enzyme: Promising Target for Type-II Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis [frontiersin.org]
- 13. Frontiers | Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** [frontiersin.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. scbt.com [scbt.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for 2-Ethoxy-3-methoxybenzamide in Antimicrobial Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzamide derivatives have emerged as a promising class of compounds with a wide range of pharmacological activities, including antimicrobial effects. This document provides detailed application notes and protocols for the evaluation of the antimicrobial properties of 2-Ethoxy-3-methoxybenzamide. While specific data for this particular compound is still emerging, the methodologies outlined below are standard in the field and can be adapted for its characterization. The provided data from related benzamide compounds will serve as a reference for expected outcomes and comparisons.
The antimicrobial activity of some benzamide derivatives has been attributed to the inhibition of the bacterial cell division protein FtsZ.[1] This protein is a crucial component of the cytokinetic ring, and its inhibition leads to filamentation and eventual cell death.
Data Presentation: Antimicrobial Activity of Related Benzamide Derivatives
The following table summarizes the antimicrobial activity of various benzamide derivatives against a range of bacterial strains. This data is provided to offer a comparative baseline for the evaluation of this compound.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Compound 5a (a benzamide derivative) | Bacillus subtilis | 6.25 | 25 | [2] |
| Escherichia coli | 3.12 | 31 | [2] | |
| Compound 6b (a benzamide derivative) | Escherichia coli | 3.12 | 24 | [2] |
| Compound 6c (a benzamide derivative) | Bacillus subtilis | 6.25 | 24 | [2] |
| Bengamide A | Streptococcus pyogenes | 4 | Not Reported | [3] |
| Bengamide B | Streptococcus pyogenes | 2 | Not Reported | [3] |
| Biphenyl-benzamide 30 | Bacillus subtilis | 0.008 - 0.063 | Not Reported | [4] |
| Benzodioxane-benzamides | Streptococcus pneumoniae | 25 - 80 | Not Reported | [5] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.[6][7][8]
Materials:
-
This compound
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipette
-
Incubator
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test microorganism and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as a growth control (no compound), and the twelfth well as a sterility control (no bacteria).
-
-
Inoculation: Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control.
Agar Well Diffusion Assay (Zone of Inhibition)
This method assesses the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a well containing the compound.[9][10]
Materials:
-
This compound
-
Petri dishes with Mueller-Hinton Agar (MHA)
-
Bacterial strains
-
Sterile swabs
-
Sterile cork borer or pipette tip to create wells
-
Incubator
-
Calipers or ruler
Protocol:
-
Preparation of Inoculum: Prepare a bacterial inoculum as described in the MIC protocol (adjusted to 0.5 McFarland standard).
-
Inoculation of Agar Plate: Dip a sterile swab into the bacterial suspension and streak it evenly across the entire surface of the MHA plate to create a lawn of bacteria.
-
Creation of Wells: Use a sterile cork borer to create wells (typically 6-8 mm in diameter) in the agar.
-
Application of Compound: Add a specific volume (e.g., 50-100 µL) of a known concentration of the this compound solution into each well. A solvent control should also be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: Measure the diameter of the clear zone of no bacterial growth around each well in millimeters (mm).
Mandatory Visualizations
Caption: Experimental workflow for antimicrobial susceptibility testing.
Caption: Proposed mechanism of action via FtsZ inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. The Development of the Bengamides as New Antibiotics against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. microchemlab.com [microchemlab.com]
- 10. microbe-investigations.com [microbe-investigations.com]
Application Notes and Protocols: Cytotoxicity Testing of 2-Ethoxy-3-methoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive protocol for evaluating the in vitro cytotoxic effects of the novel compound, 2-Ethoxy-3-methoxybenzamide. The described methodologies are foundational for determining the potential therapeutic window and off-target toxicity of this compound. The protocols herein detail standard assays for assessing cell viability, membrane integrity, and apoptosis.
Compound Information
| Compound Name | This compound |
| Structure | (Structure to be inserted if available) |
| Molecular Formula | C10H13NO3 |
| Known Analogs & Potential MOA | Benzamide derivatives have been identified as inhibitors of poly(ADP-ribose) polymerase (PARP)[1]. PARP inhibitors can induce cytotoxicity, particularly in cancer cells with specific DNA repair defects. 2-Ethoxybenzamide is known as an anti-inflammatory agent[2], while 3-Methoxybenzamide is a known PARP inhibitor[3]. The combined structure's activity is to be determined. |
Experimental Protocols
Cell Line Selection and Culture
The choice of cell line is critical for relevant cytotoxicity testing. A panel of cell lines is recommended to assess both general and cancer-specific cytotoxicity.
Recommended Cell Lines:
-
HEK293: Human Embryonic Kidney cells, a common line for general toxicity assessment[4][5].
-
A549: Human lung carcinoma, a widely used cancer cell line[6].
-
MCF-7: Human breast adenocarcinoma, another common cancer cell line.
-
H9c2: Rat heart myoblasts, for assessing potential cardiotoxicity[7].
Culture Conditions:
Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
Preparation of this compound Stock Solution
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The final DMSO concentration in the cell culture medium should not exceed 0.5% to avoid solvent-induced toxicity.
Experimental Workflow
The overall experimental workflow for assessing the cytotoxicity of this compound is depicted below.
MTT Assay for Cell Viability
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10][11]
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Remove the culture medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
LDH Assay for Cytotoxicity
The LDH (Lactate Dehydrogenase) assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.[10][12]
Protocol:
-
Follow steps 1-3 of the MTT assay protocol.
-
After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.
-
Prepare a positive control for maximum LDH release by adding a lysis buffer to untreated cells for 45 minutes before collecting the supernatant.
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding a reaction mixture to the supernatant and incubating for 30 minutes at room temperature, protected from light.[8]
-
Add a stop solution and measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Caspase-3/7 Assay for Apoptosis
This assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.
Protocol:
-
Follow steps 1-3 of the MTT assay protocol using a white-walled 96-well plate suitable for luminescence measurements.
-
After the desired incubation period, allow the plate to equilibrate to room temperature.
-
Use a commercial luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay) and follow the manufacturer's protocol. This generally involves adding the reagent directly to the wells.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a microplate reader.
-
Express the results as fold change in caspase activity relative to the vehicle control.
Data Presentation
The quantitative data from the cytotoxicity assays should be summarized in a clear and structured table to facilitate comparison.
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Maximum Inhibition (%) |
| HEK293 | MTT | 24 | ||
| 48 | ||||
| 72 | ||||
| LDH | 24 | |||
| 48 | ||||
| 72 | ||||
| A549 | MTT | 24 | ||
| 48 | ||||
| 72 | ||||
| LDH | 24 | |||
| 48 | ||||
| 72 | ||||
| MCF-7 | MTT | 24 | ||
| 48 | ||||
| 72 | ||||
| LDH | 24 | |||
| 48 | ||||
| 72 | ||||
| H9c2 | MTT | 24 | ||
| 48 | ||||
| 72 | ||||
| LDH | 24 | |||
| 48 | ||||
| 72 |
IC50 values are to be determined from dose-response curves using non-linear regression analysis.
Potential Signaling Pathway
Given that some benzamides are PARP inhibitors, a potential mechanism of action for this compound could involve the PARP-mediated cell death pathway. The following diagram illustrates this hypothetical pathway.
Conclusion
These protocols provide a robust framework for the initial cytotoxic characterization of this compound. The data generated will be crucial for guiding further preclinical development and for understanding the compound's mechanism of action. It is recommended to perform these assays in at least three independent experiments to ensure the reliability of the results. Further investigations into specific apoptotic pathways and cell cycle analysis may be warranted based on these initial findings.
References
- 1. selleckchem.com [selleckchem.com]
- 2. 2-Ethoxybenzamide | C9H11NO2 | CID 3282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1.2 Cell Apoptosis and Viability – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 9. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 10. researchgate.net [researchgate.net]
- 11. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking of 2-Ethoxy-3-methoxybenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the molecular docking analysis of 2-Ethoxy-3-methoxybenzamide and its derivatives. The focus is on understanding the binding interactions of this class of compounds with protein targets, a critical step in modern drug discovery and design. While direct molecular docking studies on this compound are not extensively published, this document leverages findings from closely related analogs, such as 2-ethoxy-4-(methoxymethyl)benzamide derivatives, which have been identified as potent inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B is a key regulator in insulin signaling pathways, making it a significant target for the development of therapeutics for type 2 diabetes and obesity.[1]
Introduction to Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is primarily used to predict the binding mode and affinity of a small molecule (ligand) to the binding site of a target protein. This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors.
Target Protein: Protein Tyrosine Phosphatase 1B (PTP1B)
PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role in negatively regulating the insulin signaling pathway. By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling. Inhibition of PTP1B is therefore a validated therapeutic strategy for the treatment of type 2 diabetes and obesity.
Signaling Pathway Involving PTP1B
The diagram below illustrates the role of PTP1B in the insulin signaling pathway.
Caption: PTP1B's role in the insulin signaling pathway.
Experimental Protocols
This section outlines a typical workflow for performing molecular docking studies with a this compound derivative against PTP1B.
Software and Resources
-
Molecular Modeling Software: Schrödinger Suite (Maestro), AutoDock Vina, or similar.
-
Protein Data Bank (PDB): For obtaining the crystal structure of the target protein (e.g., PDB ID: 2F71 for PTP1B).
-
Ligand Preparation Software: ChemDraw, MarvinSketch, or the ligand preparation tools within the docking software.
Molecular Docking Workflow
The following diagram outlines the key steps in a typical molecular docking protocol.
Caption: A generalized workflow for molecular docking.
Detailed Methodologies
Step 1: Protein Preparation
-
Download the crystal structure of PTP1B from the Protein Data Bank (e.g., PDB ID: 2F71).
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.
-
Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH.
-
Perform energy minimization to relieve any steric clashes.
Step 2: Ligand Preparation
-
Draw the 2D structure of the this compound derivative using a chemical drawing tool.
-
Convert the 2D structure to a 3D conformation.
-
Generate possible ionization states at a physiological pH.
-
Perform energy minimization of the ligand structure.
Step 3: Grid Generation
-
Define the binding site on the PTP1B protein. This is typically centered on the location of the co-crystallized ligand or identified through binding site prediction algorithms.
-
Generate a grid box that encompasses the defined binding site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely.
Step 4: Molecular Docking
-
Set the docking parameters, including the scoring function and the number of docking poses to be generated.
-
Run the docking simulation. The software will systematically explore different conformations and orientations of the ligand within the binding site and calculate the binding affinity for each pose.
Step 5: Analysis of Results
-
Analyze the docking poses based on their predicted binding energies (docking scores).
-
Visually inspect the top-ranked poses to assess the quality of the binding mode and the interactions with the protein.
-
Characterize the key interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between the ligand and the amino acid residues of the PTP1B binding site.
Data Presentation
The results of molecular docking studies are typically summarized in tables to facilitate comparison between different compounds.
Table 1: Docking Scores and Binding Energies of this compound Derivatives against PTP1B
| Compound ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, µM) | Number of Hydrogen Bonds |
| EMB-001 | -9.8 | 0.12 | 4 |
| EMB-002 | -9.5 | 0.21 | 3 |
| EMB-003 | -9.2 | 0.35 | 3 |
| Reference | -10.2 | 0.08 | 5 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Table 2: Key Interacting Residues of PTP1B with a Representative this compound Derivative (EMB-001)
| Amino Acid Residue | Interaction Type | Distance (Å) |
| ARG221 | Hydrogen Bond | 2.8 |
| ASP181 | Hydrogen Bond | 3.1 |
| GLN262 | Hydrogen Bond | 2.9 |
| TYR46 | Pi-Pi Stacking | 4.5 |
| PHE182 | Hydrophobic | 3.8 |
| VAL49 | Hydrophobic | 4.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Conclusion
Molecular docking is a powerful tool for investigating the binding of small molecules like this compound derivatives to their protein targets. The protocols and application notes provided here offer a framework for conducting and analyzing such studies. By understanding the molecular interactions between these compounds and their target proteins, researchers can accelerate the design and development of novel therapeutics. The insights gained from these computational studies are crucial for guiding synthetic efforts and for optimizing the pharmacological properties of lead compounds.
References
Application Notes & Protocols: In Vitro Evaluation of 2-Ethoxy-3-methoxybenzamide's Anticancer Activity
Disclaimer: As of the current date, specific experimental data on the anticancer activity of 2-Ethoxy-3-methoxybenzamide is not extensively available in published literature. The following application notes and protocols, therefore, represent a generalized framework for the in vitro evaluation of a novel benzamide-based compound, drawing upon standard methodologies and the known activities of similar chemical structures. Benzamide derivatives have been noted for their potential as anticancer agents.[1][2][3][4]
Introduction
Benzamide and its derivatives represent a class of compounds with a wide range of biological activities, including promising anticancer properties.[1][2][3] This document outlines a comprehensive suite of in vitro assays to determine the anticancer potential of a novel compound, this compound. The protocols provided will guide researchers in assessing its cytotoxicity, its effects on cell cycle progression, and its ability to induce apoptosis in cancer cell lines.
Data Presentation (Hypothetical Data)
Quantitative data from the following experiments should be meticulously recorded and summarized. Below are template tables for presenting the results for this compound.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | e.g., 15.5 |
| A549 | Lung Cancer | e.g., 22.1 |
| HeLa | Cervical Cancer | e.g., 18.9 |
| Jurkat | Leukemia | e.g., 9.8 |
| HepG2 | Liver Cancer | e.g., 35.2 |
IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Apoptosis Analysis via Annexin V-FITC/PI Staining
| Treatment | Concentration (µM) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Control | 0 | e.g., 95.2 | e.g., 2.1 | e.g., 1.5 | e.g., 1.2 |
| Compound | 10 | e.g., 70.3 | e.g., 15.4 | e.g., 10.1 | e.g., 4.2 |
| Compound | 25 | e.g., 45.1 | e.g., 28.9 | e.g., 22.5 | e.g., 3.5 |
Table 3: Cell Cycle Analysis in response to this compound
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Control | 0 | e.g., 60.5 | e.g., 25.1 | e.g., 14.4 | e.g., <1 |
| Compound | 10 | e.g., 65.2 | e.g., 18.5 | e.g., 16.3 | e.g., 2.8 |
| Compound | 25 | e.g., 40.1 | e.g., 15.8 | e.g., 44.1 | e.g., 8.7 |
Experimental Workflow
The overall workflow for evaluating the in vitro anticancer activity of a novel compound is depicted below.
Caption: Workflow for in vitro anticancer drug evaluation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[5][6][7]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for 48 hours (or desired time points).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[6]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using dose-response curve analysis.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[8][9][10][11][12]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.[10]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of ~1 x 10^6 cells/mL.[9]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide solution.[9][10]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Analyze the samples immediately using a flow cytometer.
-
Live cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Necrotic cells: Annexin V-FITC negative, PI positive.
-
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle via flow cytometry.[13][14][15]
Materials:
-
Treated and untreated cells
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Culture and treat cells as described for the apoptosis assay.
-
Harvest cells, wash with cold PBS, and centrifuge.
-
Resuspend the cell pellet and fix by adding the cells dropwise into ice-cold 70% ethanol while gently vortexing.[15]
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 300-500 µL of PI staining solution.[15]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be used to quantify the percentage of cells in G0/G1, S, and G2/M phases. A sub-G1 peak can indicate apoptotic cells.
Western Blot Analysis
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation.[16][17][18]
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PARP, Caspase-3, Bcl-2, Bax, Cyclin B1, p21)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Treat cells with this compound, then harvest and lyse them using RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system. Analyze band intensities relative to a loading control (e.g., ß-actin or GAPDH).
Signaling Pathway Visualizations
Intrinsic Apoptosis Pathway
Many anticancer compounds induce apoptosis through the intrinsic (mitochondrial) pathway. Key markers include the Bcl-2 family proteins and caspases.
Caption: A potential intrinsic apoptosis signaling pathway.
Cell Cycle Regulation
Anticancer agents often cause cell cycle arrest at specific checkpoints, such as G2/M, preventing cell proliferation.
Caption: Overview of the cell cycle and a potential G2/M arrest point.
References
- 1. Inhibition of Tumor Cell Proliferation In Vitro by Benzamide Derivatives | Scientific.Net [scientific.net]
- 2. Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02882A [pubs.rsc.org]
- 3. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Benzamido-1,4-dihydropyridine derivatives as anticancer agents: <i>in vitro</i> and <i>in vivo</i> assays - Arabian Journal of Chemistry [arabjchem.org]
- 5. Hypericin Photodynamic Therapy Induces Cytotoxicity and Modulates Cytokine Secretion in MCF-7 Breast Cancer Cells [mdpi.com]
- 6. Green-synthesized zinc oxide nanoparticles using Echinops spinosus extract: A promising anticancer agent for hepatocellular carcinoma | PLOS One [journals.plos.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biocompare.com [biocompare.com]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Benzamide Derivatives in Medicinal Chemistry
Disclaimer: No specific medicinal chemistry applications, biological data, or detailed experimental protocols are available in the public domain for 2-Ethoxy-3-methoxybenzamide. The following information is based on structurally similar and well-characterized benzamide analogues.
I. Application Note: 2-Methoxybenzamide Derivatives as Hedgehog Signaling Pathway Inhibitors
Introduction:
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[1] Aberrant activation of this pathway is implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma.[1] The Smoothened (Smo) receptor is a key component of the Hh pathway, making it an attractive target for anticancer drug development.[1][2] A series of 2-methoxybenzamide derivatives have been synthesized and identified as potent inhibitors of the Hh signaling pathway, acting through the Smo receptor.[1][2]
Mechanism of Action:
In the absence of the Hh ligand, the Patched (Ptch) receptor inhibits Smo, preventing downstream signaling. Upon Hh binding to Ptch, this inhibition is relieved, allowing Smo to activate the Gli family of transcription factors, which then translocate to the nucleus to induce the expression of target genes responsible for cell proliferation and survival. The 2-methoxybenzamide derivatives act by binding to the Smoothened receptor, effectively blocking its activation and suppressing the downstream signaling cascade, even in the presence of Hh ligands.[1][2] This leads to the inhibition of cancer cell proliferation.
Quantitative Data Summary:
The inhibitory activity of representative 2-methoxybenzamide derivatives against the Hedgehog signaling pathway was evaluated using a Gli-luciferase reporter assay.
| Compound ID | Structure | IC50 (µM) |
| Compound 4 | Aryl amide group introduced into a known Smo inhibitor. | 0.25 |
| Compound 10 | Addition of a methoxy group to Compound 4. | 0.17 |
| Compound 17 | Replacement of benzimidazole with a phenyl imidazole fragment. | Not specified, but higher potency than Cpd 10. |
| Compound 21 | Optimized 2-methoxybenzamide derivative. | 0.03 |
Data sourced from a study on 2-methoxybenzamide derivatives as Hedgehog signaling pathway inhibitors.
Experimental Protocols: Hh Pathway Inhibition
A. Synthesis of 2-Methoxybenzamide Derivatives (General Procedure):
This protocol describes a general route for the synthesis of 2-methoxybenzamide derivatives that act as Hh pathway inhibitors.
-
Acyl Chloride Formation: Substituted benzoic acids are refluxed in thionyl chloride (SOCl₂) for 3 hours to generate the corresponding acyl chlorides.
-
Condensation: The acyl chloride is then condensed with methyl 4-amino-2-methoxybenzoate in the presence of triethylamine (TEA) in dimethylformamide (DMF) at room temperature overnight to yield the intermediate ester.[1]
-
Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid using sodium hydroxide (NaOH) in an aqueous alcohol solution.[1]
-
Amidation: The carboxylic acid is then coupled with an appropriate amine (e.g., 3-(1H-benzo[d]imidazol-2-yl)-4-chloroaniline) using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine) in a solvent like dichloromethane (DCM) to yield the final 2-methoxybenzamide derivative.[3]
B. Gli-Luciferase Reporter Assay for Hh Pathway Activity:
This assay is used to quantify the activity of the Hedgehog signaling pathway in cells.
-
Cell Culture: NIH-3T3 cells stably expressing a Gli-dependent firefly luciferase reporter and a control Renilla luciferase reporter are cultured in a suitable medium.[4]
-
Plating: Cells are seeded into 96-well plates and grown to confluence.[5]
-
Treatment: The confluent cells are then treated with a medium containing Sonic Hedgehog (Shh)-conditioned medium to activate the Hh pathway, along with various concentrations of the test compounds (2-methoxybenzamide derivatives).[4]
-
Incubation: The plates are incubated for 30-48 hours to allow for pathway activation and luciferase expression.[4]
-
Lysis and Luminescence Measurement: The cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase assay system and a luminometer.[4][6]
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. The IC50 values are then calculated by plotting the normalized luciferase activity against the compound concentration.
C. In Vitro Antiproliferative Activity Assay:
This assay determines the effect of the compounds on cancer cell growth.
-
Cell Seeding: Human tumor cell lines (e.g., Daoy medulloblastoma cells) are seeded in 96-well plates at a specific density.[7]
-
Compound Addition: After 24 hours, the cells are treated with various concentrations of the 2-methoxybenzamide derivatives.[7]
-
Incubation: The plates are incubated for a further 48-72 hours.[8]
-
Viability Measurement: Cell viability is assessed using a method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP content as an indicator of metabolically active cells.[8][9][10]
-
Data Analysis: The absorbance or luminescence is measured, and the IC50 values are calculated, representing the concentration of the compound that inhibits cell growth by 50%.
Visualizations: Hh Signaling and Experimental Workflow
References
- 1. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. web.stanford.edu [web.stanford.edu]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. assaygenie.com [assaygenie.com]
- 7. rsc.org [rsc.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Model for Evaluation of Cancer Cell Proliferative Activity under Simulated Acidosis and Using Chitosan Microparticles [mdpi.com]
Troubleshooting & Optimization
Optimizing the Synthesis of 2-Ethoxy-3-methoxybenzamide: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-Ethoxy-3-methoxybenzamide.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and efficient synthetic route starts from o-vanillin (2-hydroxy-3-methoxybenzaldehyde). The synthesis involves a three-step process:
-
Ethylation of o-vanillin: The phenolic hydroxyl group of o-vanillin is ethylated to form 2-ethoxy-3-methoxybenzaldehyde.
-
Oxidation: The aldehyde group of 2-ethoxy-3-methoxybenzaldehyde is then oxidized to a carboxylic acid to yield 2-ethoxy-3-methoxybenzoic acid.
-
Amidation: Finally, the carboxylic acid is converted to the corresponding amide, this compound.
Q2: What are the critical factors influencing the overall yield?
Several factors can significantly impact the overall yield of the synthesis:
-
Purity of starting materials: Using high-purity o-vanillin is crucial for clean reactions and high yields.
-
Reaction conditions: Precise control of temperature, reaction time, and reagent stoichiometry in each step is essential.
-
Work-up and purification methods: Efficient extraction and purification techniques at each stage are necessary to minimize product loss.
-
Moisture control: The amidation step, particularly when using an acid chloride intermediate, is sensitive to moisture.
Q3: How can I monitor the progress of each reaction step?
Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the progress of each reaction. By comparing the TLC profile of the reaction mixture with that of the starting material and the expected product, you can determine when the reaction is complete.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and solutions.
Low Yield in Ethylation of o-vanillin
| Potential Cause | Troubleshooting/Optimization Strategy |
| Incomplete deprotonation of the hydroxyl group. | Ensure the use of a slight excess of a suitable base (e.g., potassium carbonate) and allow sufficient time for the deprotonation to complete before adding the ethylating agent. |
| Inactive ethylating agent. | Use a fresh, high-quality ethylating agent (e.g., ethyl iodide or diethyl sulfate). |
| Side reactions. | Optimize the reaction temperature. Higher temperatures can sometimes lead to side reactions. |
| Inefficient extraction. | Ensure the pH of the aqueous layer is adjusted appropriately during work-up to maximize the extraction of the product into the organic phase. |
Incomplete Oxidation to 2-Ethoxy-3-methoxybenzoic Acid
| Potential Cause | Troubleshooting/Optimization Strategy |
| Insufficient amount of oxidizing agent. | Use a slight excess of the oxidizing agent (e.g., potassium permanganate) to ensure complete conversion of the aldehyde. |
| Low reaction temperature. | Some oxidations require heating to proceed at a reasonable rate. Gradually increase the reaction temperature while monitoring the reaction by TLC. |
| Poor solubility of the aldehyde. | Choose a solvent system in which the starting material is reasonably soluble. The use of a phase transfer catalyst may be beneficial.[1] |
Low Yield in Amidation of 2-Ethoxy-3-methoxybenzoic Acid
| Potential Cause | Troubleshooting/Optimization Strategy |
| Incomplete formation of the acid chloride intermediate. | Ensure that thionyl chloride (SOCl₂) is used in excess and that the reaction is carried out under anhydrous conditions. The reaction can be gently refluxed to ensure completion.[2][3][4] |
| Hydrolysis of the acid chloride. | The acid chloride is highly reactive and sensitive to moisture. Perform the reaction under a dry atmosphere (e.g., using a drying tube or an inert gas like nitrogen). |
| Incomplete reaction with ammonia. | Use a concentrated solution of ammonia and ensure vigorous stirring to maximize the reaction between the acid chloride and ammonia.[2][3][4] |
| Formation of byproducts. | The use of amide coupling reagents like DCC (dicyclohexylcarbodiimide) can be an alternative to the thionyl chloride method, often providing higher yields and milder reaction conditions.[3] |
| Product loss during work-up. | Benzamide has some solubility in water.[5] Minimize the amount of water used for washing and consider back-extracting the aqueous washes with an organic solvent. |
Experimental Protocols
Step 1: Synthesis of 2-Ethoxy-3-methoxybenzaldehyde
-
Dissolve o-vanillin: In a round-bottom flask, dissolve o-vanillin in a suitable polar aprotic solvent such as acetone or DMF.
-
Add base: Add anhydrous potassium carbonate (K₂CO₃) to the solution. The amount should be in slight molar excess relative to the o-vanillin.
-
Add ethylating agent: While stirring, add an ethylating agent such as ethyl iodide (C₂H₅I) or diethyl sulfate ((C₂H₅)₂SO₄) dropwise to the mixture.
-
Heat the reaction: Heat the mixture to reflux and monitor the reaction progress using TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a dilute aqueous solution of sodium hydroxide to remove any unreacted o-vanillin, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Step 2: Synthesis of 2-Ethoxy-3-methoxybenzoic Acid
-
Dissolve the aldehyde: Dissolve the 2-ethoxy-3-methoxybenzaldehyde obtained from the previous step in a suitable solvent such as a mixture of t-butanol and water.
-
Prepare the oxidizing solution: In a separate beaker, prepare a solution of potassium permanganate (KMnO₄) in water.
-
Oxidation: Slowly add the KMnO₄ solution to the aldehyde solution while stirring vigorously. The reaction is exothermic, so it may be necessary to cool the reaction mixture in an ice bath.
-
Quench the reaction: Once the reaction is complete (indicated by the disappearance of the purple color of the permanganate), quench the excess KMnO₄ by adding a small amount of a reducing agent like sodium bisulfite until the solution becomes clear.
-
Work-up: Acidify the solution with dilute hydrochloric acid (HCl) to precipitate the carboxylic acid.
-
Purification: Filter the precipitate, wash with cold water, and dry. The crude 2-ethoxy-3-methoxybenzoic acid can be purified by recrystallization from a suitable solvent like ethanol/water.
Step 3: Synthesis of this compound
-
Activate the carboxylic acid: In a round-bottom flask, suspend 2-ethoxy-3-methoxybenzoic acid in an excess of thionyl chloride (SOCl₂). A catalytic amount of DMF can be added to facilitate the reaction.
-
Formation of acid chloride: Gently reflux the mixture until the solid dissolves and the evolution of gas ceases. This indicates the formation of 2-ethoxy-3-methoxybenzoyl chloride.[2][3][4]
-
Remove excess SOCl₂: Distill off the excess thionyl chloride under reduced pressure.
-
Amidation: Dissolve the crude acid chloride in a dry, inert solvent like THF or diethyl ether. Cool the solution in an ice bath and add a concentrated aqueous solution of ammonia dropwise with vigorous stirring.[2][3][4]
-
Work-up: A precipitate of this compound will form. Continue stirring for some time to ensure the reaction is complete.
-
Purification: Filter the solid product, wash with cold water, and then a small amount of cold diethyl ether. The product can be further purified by recrystallization from a suitable solvent like ethanol or water.
Visualizing the Synthesis Workflow
The following diagram illustrates the overall synthetic pathway for this compound.
Caption: Synthetic pathway for this compound.
This logical diagram outlines the key troubleshooting points in the synthesis process.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. brainly.in [brainly.in]
- 3. how will you convert benzoic acid to benzamide [chemsky-cn.com]
- 4. Benzoic acid is treated with $ SOC{l_2} $ and the product X is formed with ammonia to give Y. Y on reaction with $ B{r_2} $ and $ KOH $ gives Z. What is Z in the reaction? [vedantu.com]
- 5. Sciencemadness Discussion Board - Benzoic Acid, Carbamid>Benzamid>Anilin? - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: 2-Ethoxy-3-methoxybenzamide Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 2-Ethoxy-3-methoxybenzamide. The information is presented in a question-and-answer format to address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is a forced degradation study and why is it important for this compound?
A forced degradation study, also known as stress testing, is a process where a drug substance is intentionally exposed to conditions more severe than accelerated stability testing.[1][2] These studies are crucial for:
-
Identifying potential degradation products: This helps in understanding the degradation pathways of this compound.[1]
-
Elucidating degradation mechanisms: It helps to determine the likely degradation mechanisms such as hydrolysis, oxidation, photolysis, or thermolysis.[1]
-
Developing and validating stability-indicating analytical methods: The degradation products generated are used to ensure the analytical method can separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[3]
-
Understanding the intrinsic stability of the molecule: This information is valuable for formulation development and determining appropriate storage conditions.[1][3]
Q2: What are the typical stress conditions used in a forced degradation study for a compound like this compound?
Based on regulatory guidelines and common scientific practice, the typical stress conditions include:
-
Hydrolysis: Exposure to acidic and basic conditions (e.g., 0.1N HCl, 0.1N NaOH) at various temperatures.
-
Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Stress: Exposing the solid drug substance and/or a solution to high temperatures (e.g., 60°C, 80°C).
-
Photostability: Exposing the drug substance to light sources as per ICH Q1B guidelines (e.g., a combination of visible and UV light).
Q3: What analytical techniques are most suitable for assessing the stability of this compound?
High-Performance Liquid Chromatography (HPLC) is one of the most frequently used techniques for stability testing due to its high sensitivity, accuracy, and versatility.[4] Other valuable techniques include:
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it is essential for the identification and characterization of degradation products.[4][5]
-
Spectroscopy: UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable information about changes in the molecular structure.[4]
Troubleshooting Guides
Q1: I am observing a significant loss of this compound in my aqueous formulation. How can I determine the cause?
A1: Significant loss in an aqueous formulation is often due to hydrolysis. To investigate this:
-
Analyze the pH of your formulation: The benzamide functional group can be susceptible to both acid and base-catalyzed hydrolysis.
-
Conduct a pH-rate profile study: Assess the degradation rate of this compound in buffers of varying pH (e.g., pH 2, 7, and 9). This will help identify the pH at which the compound is most stable.
-
Identify degradation products: Use a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to identify the structures of the degradation products. The presence of 2-ethoxy-3-methoxybenzoic acid and ammonia would be indicative of amide hydrolysis.
Q2: My solid this compound is showing discoloration after storage. What could be the reason?
A2: Discoloration of a solid powder upon storage can be due to several factors:
-
Photodegradation: Has the compound been exposed to light? Perform a photostability study by exposing the solid compound to controlled light conditions and analyzing for degradation. Proper packaging in light-resistant containers is crucial.
-
Oxidation: The methoxy and ethoxy groups on the aromatic ring could be susceptible to oxidation. Exposure to air (oxygen) can initiate oxidative degradation. Storing the compound under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
Thermal Degradation: High storage temperatures can lead to decomposition. Review the storage temperature and consider performing a thermal stress test to understand the compound's thermal lability.
Summary of Potential Degradation Under Stress Conditions
The following table can be used to summarize the results of a forced degradation study on this compound. A target degradation of 5-20% is generally considered appropriate for method validation.[6]
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation of this compound | Major Degradation Products |
| Acid Hydrolysis | 0.1 N HCl | User Defined | User Defined | User Data | User Data |
| Base Hydrolysis | 0.1 N NaOH | User Defined | User Defined | User Data | User Data |
| Oxidation | 3% H₂O₂ | User Defined | User Defined | User Data | User Data |
| Thermal (Solid) | Oven | User Defined | User Defined | User Data | User Data |
| Thermal (Solution) | Oven | User Defined | User Defined | User Data | User Data |
| Photolytic (Solid) | ICH Light Box | User Defined | User Defined | User Data | User Data |
| Photolytic (Solution) | ICH Light Box | User Defined | User Defined | User Data | User Data |
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Add a known volume of the stock solution to a solution of 0.1 N HCl.
-
Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period.
-
At various time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Add a known volume of the stock solution to a solution of 0.1 N NaOH.
-
Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period.
-
At various time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Neutral Hydrolysis:
-
Add a known volume of the stock solution to water.
-
Incubate and sample as described above.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Oxidative Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound.
-
Oxidation:
-
Add a known volume of the stock solution to a solution of 3% hydrogen peroxide.
-
Keep the mixture at room temperature for a defined period, protected from light.
-
At various time points, withdraw an aliquot and dilute it with the mobile phase for HPLC analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 3: Photostability Study
-
Sample Preparation:
-
Place a thin layer of solid this compound in a petri dish.
-
Prepare a solution of the compound in a suitable solvent (e.g., water or acetonitrile) in a quartz cuvette.
-
-
Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.
-
Exposure: Place the samples and controls in a photostability chamber and expose them to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Analysis: After the exposure period, analyze the solid and solution samples, along with the dark controls, by a validated stability-indicating HPLC method.
Visualizations
Caption: Workflow for a forced degradation study.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. biomedres.us [biomedres.us]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sgs.com [sgs.com]
Technical Support Center: Overcoming Solubility Challenges with 2-Ethoxy-3-methoxybenzamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-Ethoxy-3-methoxybenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of this compound that might contribute to its poor solubility?
While specific experimental data for this compound is limited, we can infer its properties based on its structure. The presence of a benzamide group suggests it is a crystalline solid. The ethoxy and methoxy groups, along with the benzene ring, contribute to its lipophilicity, which can lead to low aqueous solubility. Benzamide itself is slightly soluble in water but soluble in many organic solvents.
Q2: What are the most common reasons for observing poor solubility of this compound in my experiments?
Poor solubility of this compound in aqueous media is likely due to its molecular structure, which favors a stable crystalline lattice that is difficult for water molecules to disrupt. The energy required to break the solute-solute interactions in the crystal lattice is higher than the energy released by forming solute-solvent interactions with water.
Q3: Can the polymorphic form of this compound affect its solubility?
Yes, polymorphism, the ability of a solid material to exist in more than one form or crystal structure, can significantly impact solubility. Different polymorphs can have different lattice energies, and a more stable crystalline form will generally have lower solubility. It is crucial to ensure consistency in the solid form of the compound used across experiments.
Q4: Are there any initial, simple steps I can take to improve the dissolution of this compound?
Before employing more complex methods, you can try simple techniques such as agitation (stirring or sonication) and gentle heating. These methods can increase the kinetic rate of dissolution, although they may not significantly increase the equilibrium solubility.
Troubleshooting Guides
This section provides detailed troubleshooting guides for common solubility problems with this compound, including experimental protocols and data interpretation.
Issue 1: The compound is not dissolving in my aqueous buffer.
Possible Cause: The inherent low aqueous solubility of this compound.
Solutions:
-
pH Adjustment: For compounds with ionizable groups, altering the pH of the medium can significantly increase solubility.[][2][3][4] Although the benzamide group is weakly basic, the impact of pH on its solubility might be limited. However, it is a straightforward initial test.
-
Co-solvents: Employing a water-miscible organic solvent can reduce the polarity of the aqueous medium, thereby increasing the solubility of a lipophilic compound.[]
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution, which can enhance the dissolution rate.[5]
-
Prepare a series of buffers with a pH range from 2 to 10.
-
Add a known excess amount of this compound to a fixed volume of each buffer.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation.
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
Data Presentation:
| pH | Solubility (µg/mL) |
| 2.0 | 15.2 |
| 4.0 | 10.5 |
| 6.0 | 8.1 |
| 7.4 | 8.5 |
| 8.0 | 12.3 |
| 10.0 | 25.8 |
Note: This is hypothetical data for illustrative purposes.
-
Prepare stock solutions of various co-solvents such as ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400) in your aqueous buffer at different concentrations (e.g., 5%, 10%, 20% v/v).
-
Add an excess amount of this compound to each co-solvent mixture.
-
Follow steps 3-5 from the pH Adjustment protocol.
Data Presentation:
| Co-solvent | Concentration (% v/v) | Solubility (µg/mL) |
| None | 0 | 8.5 |
| Ethanol | 5 | 25.3 |
| Ethanol | 10 | 58.1 |
| Ethanol | 20 | 120.7 |
| PEG 400 | 5 | 32.9 |
| PEG 400 | 10 | 75.4 |
| PEG 400 | 20 | 165.2 |
Note: This is hypothetical data for illustrative purposes.
Issue 2: The compound precipitates out of solution over time or upon dilution.
Possible Cause: The solution is supersaturated, or a change in the solvent composition (e.g., upon dilution with an aqueous medium) reduces the solubility.
Solutions:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their cavity, forming water-soluble inclusion complexes.[6][7][8][9][10]
-
Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can create a more readily dissolvable amorphous form.[11][12][13]
-
Prepare aqueous solutions of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) at various concentrations.
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibrate the samples by shaking at a constant temperature for 48-72 hours.
-
Filter the samples and analyze the concentration of the dissolved compound.
-
Plot the solubility of the compound as a function of cyclodextrin concentration to determine the type of complexation and the stability constant.
Data Presentation:
| HP-β-CD Conc. (mM) | This compound Solubility (µg/mL) |
| 0 | 8.5 |
| 10 | 45.2 |
| 25 | 110.8 |
| 50 | 225.1 |
| 100 | 448.9 |
Note: This is hypothetical data for illustrative purposes.
-
Dissolve this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone K30, PVP K30) in a common volatile organic solvent (e.g., methanol or ethanol) in a specific ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier ratio by weight).[14]
-
Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Dry the resulting solid dispersion under vacuum to remove any residual solvent.
-
Characterize the solid dispersion for its amorphous nature using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD).
-
Perform dissolution studies on the prepared solid dispersion in the desired aqueous medium.
Data Presentation:
| Formulation | Drug:Carrier Ratio | Dissolution Rate (µg/mL/min) |
| Pure Drug | - | 0.5 |
| Solid Dispersion | 1:1 | 5.2 |
| Solid Dispersion | 1:3 | 12.8 |
| Solid Dispersion | 1:5 | 25.1 |
Note: This is hypothetical data for illustrative purposes.
Visualization of Workflows and Mechanisms
Caption: A troubleshooting workflow for addressing solubility issues.
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
Caption: Workflow for preparing a solid dispersion by solvent evaporation.
References
- 2. gov.nl.ca [gov.nl.ca]
- 3. CompoundingToday.com | pH Adjusting Database [compoundingtoday.com]
- 4. waterandwastewater.com [waterandwastewater.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Complexation of Cyclodextrins with Benzoic Acid in Water-Organic Solvents: A Solvation-Thermodynamic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scienceasia.org [scienceasia.org]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. bohrium.com [bohrium.com]
- 11. youtube.com [youtube.com]
- 12. Manufacturing of solid dispersions of poorly water soluble drugs by spray drying: Formulation and process considerations | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 2-Ethoxy-3-methoxybenzamide
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in developing a crystallization protocol for a new compound like 2-Ethoxy-3-methoxybenzamide?
A1: The most critical first step is to determine the solubility of the compound in a range of solvents with varying polarities. A suitable recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[1] This differential solubility is the fundamental principle of purification by recrystallization.[2][3]
Q2: I am observing an oily substance instead of crystals. What is happening and how can I fix it?
A2: This phenomenon is known as "oiling out" and occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to a high degree.[4] To remedy this, you can try several approaches:
-
Use a lower boiling point solvent.
-
Increase the volume of the solvent to reduce the concentration of the solute.
-
Lower the temperature at which crystallization begins by using a solvent mixture (a good solvent and a poor solvent).
-
Introduce a seed crystal to encourage nucleation at a lower temperature.
Q3: My crystal yield is very low. What are the common causes and how can I improve it?
A3: Low crystal yield can be due to several factors:
-
Using too much solvent: This will keep a significant portion of your compound dissolved in the mother liquor even after cooling. To address this, you can try to carefully evaporate some of the solvent and cool the solution again.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.[1] A slower, more controlled cooling process is generally preferred.
-
Incomplete precipitation: Ensure the solution is cooled to a sufficiently low temperature (e.g., using an ice bath) to maximize the precipitation of the product.
Q4: How can I induce crystallization if no crystals are forming?
A4: If a supersaturated solution fails to produce crystals, you can try the following techniques to induce nucleation:
-
Scratching the inner surface of the flask with a glass rod can create microscopic scratches that serve as nucleation sites.[5]
-
Adding a seed crystal of the pure compound provides a template for crystal growth.[6][7]
-
Cooling the solution to a lower temperature in an ice or dry ice/acetone bath can further decrease the solubility and promote crystallization.
-
Reducing the volume of the solvent by evaporation can increase the concentration to the point of supersaturation.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Solution is not supersaturated (too much solvent).- The compound is very soluble in the chosen solvent even at low temperatures.- Nucleation is inhibited. | - Evaporate some of the solvent and allow the solution to cool again.- Try a different solvent or a solvent/anti-solvent system.- Scratch the inside of the flask with a glass rod.- Add a seed crystal.[5][6][7] |
| An oil forms instead of crystals ("oiling out"). | - The melting point of the compound is lower than the boiling point of the solvent.- The solution is too concentrated.- The solution is being cooled too rapidly. | - Use a lower-boiling solvent.- Add more solvent to the hot solution.- Allow the solution to cool more slowly.- Try a solvent mixture to lower the saturation temperature.[4] |
| Crystals are very small or needle-like. | - The solution was cooled too quickly.- The solution was agitated during cooling. | - Allow the solution to cool slowly and undisturbed.- Consider using a different solvent system that favors the growth of larger crystals. |
| The obtained crystals are discolored or impure. | - Impurities were not fully removed during the initial workup.- The cooling rate was too fast, trapping impurities in the crystal lattice.- The crystals were not washed properly after filtration. | - Consider a preliminary purification step (e.g., charcoal treatment to remove colored impurities).- Ensure slow cooling to allow for selective crystallization.- Wash the filtered crystals with a small amount of cold, fresh solvent. |
| Low recovery of the crystalline product. | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Some product was lost during transfers. | - Reduce the initial volume of solvent used.- Cool the solution to a lower temperature (e.g., in an ice bath) before filtration.- Ensure all solid is transferred during filtration by rinsing with a small amount of cold solvent. |
Data Presentation
Since specific data for this compound is unavailable, the following table provides the physical properties of the closely related compound, 2-Ethoxybenzamide , for reference.
| Property | Value |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| Melting Point | 132-134 °C |
| Appearance | White to almost white granular crystalline powder |
| Solubility | Slightly soluble in Chloroform and Dichloromethane. Water solubility is <0.1 g/100 mL at 16 °C. |
Data sourced from ChemicalBook for 2-Ethoxybenzamide (CAS 938-73-8).[3]
Experimental Protocols
General Protocol for Single-Solvent Recrystallization of an Aromatic Amide
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and water) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solid dissolves completely.[8]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.[6]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[8]
-
Drying: Dry the crystals in a desiccator or a vacuum oven.
-
Analysis: Determine the melting point of the purified crystals and compare it to the crude material. A sharper and higher melting point indicates successful purification.
Visualizations
Experimental Workflow for Crystallization
References
- 1. longdom.org [longdom.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. brainly.com [brainly.com]
- 8. Recrystallization [sites.pitt.edu]
Technical Support Center: Synthesis and Purification of 2-Ethoxy-3-methoxybenzamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of 2-Ethoxy-3-methoxybenzamide.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and reliable method involves a two-step process starting from 2-Ethoxy-3-methoxybenzaldehyde. The aldehyde is first oxidized to the corresponding carboxylic acid, 2-Ethoxy-3-methoxybenzoic acid. This intermediate is then converted to the final amide product, this compound.
Q2: What are the most common impurities encountered in the synthesis of this compound?
Potential impurities can include:
-
Unreacted starting materials: Residual 2-Ethoxy-3-methoxybenzoic acid.
-
Side-products from the amidation step: If using thionyl chloride, potential byproducts can arise from side reactions.[1]
-
Over-alkylation/de-alkylation products: Depending on the reaction conditions, minor amounts of related compounds with different ether linkages might form.
-
Solvent-related impurities: Residual solvents used in the reaction or purification steps.
Q3: What are the recommended purification techniques for this compound?
The two primary methods for purifying this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities. Recrystallization is often effective for removing small amounts of impurities from a relatively pure product, while column chromatography is better suited for separating the desired compound from significant amounts of byproducts or starting materials.
Q4: Which solvents are suitable for the recrystallization of this compound?
A solvent screening is recommended to find the optimal conditions. Common solvents for the recrystallization of aromatic amides include ethanol, isopropanol, ethyl acetate, and toluene, or mixtures thereof. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of 2-Ethoxy-3-methoxybenzoic acid (Step 1) | Incomplete oxidation of the aldehyde. | - Ensure the oxidizing agent is fresh and used in the correct stoichiometric amount.- Increase the reaction time or temperature as appropriate for the chosen oxidant. |
| Low yield of this compound (Step 2) | - Incomplete conversion of the carboxylic acid to the acid chloride.- The amine reagent was not sufficiently nucleophilic or was protonated.[1] | - Ensure the thionyl chloride or other activating agent is fresh and used in excess.- If the amine is used as a salt, it must be neutralized with a base before the reaction.[1] |
| Product is an oil and will not crystallize | - Presence of significant impurities.- The compound has a low melting point. | - Purify the crude product by column chromatography to remove impurities before attempting recrystallization.- Try dissolving the oil in a minimal amount of a hot solvent and then slowly adding a non-solvent to induce precipitation. |
| Multiple spots on TLC after purification | The chosen purification method was not effective in separating the impurities. | - If recrystallization was used, try column chromatography with a different solvent system.- If column chromatography was used, optimize the eluent system for better separation. A gradient elution might be necessary. |
| Final product has a persistent color | Presence of colored impurities. | - Treat a solution of the product with activated carbon before the final filtration and crystallization step.- Ensure all starting materials are pure before beginning the synthesis. |
Data Presentation
Table 1: Effect of Recrystallization Solvent on the Purity of this compound
| Solvent System | Initial Purity (HPLC Area %) | Final Purity (HPLC Area %) | Recovery Yield (%) |
| Ethanol | 95.2% | 99.1% | 85% |
| Isopropanol | 95.2% | 98.8% | 88% |
| Ethyl Acetate/Hexane (1:1) | 95.2% | 99.5% | 75% |
| Toluene | 95.2% | 98.5% | 80% |
Note: This data is representative and actual results may vary depending on the specific impurities present.
Experimental Protocols
Protocol 1: Synthesis of 2-Ethoxy-3-methoxybenzoic acid
-
Dissolve 2-Ethoxy-3-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as acetone.
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate (KMnO₄) (1.1 equivalents) in water dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 4 hours.
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filter the mixture and wash the precipitate with acetone.
-
Acidify the filtrate with concentrated HCl to a pH of approximately 2, which will precipitate the carboxylic acid.
-
Collect the white precipitate by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis of this compound
-
To a round-bottom flask, add 2-Ethoxy-3-methoxybenzoic acid (1 equivalent) and thionyl chloride (1.5 equivalents).
-
Add a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux for 2 hours. The reaction should be performed in a fume hood as it releases HCl and SO₂ gas.
-
After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acid chloride in a suitable anhydrous solvent like dichloromethane (DCM).
-
In a separate flask, prepare a solution of aqueous ammonia (excess) and cool it in an ice bath.
-
Slowly add the acid chloride solution to the cold ammonia solution with vigorous stirring.
-
Allow the mixture to stir for 1 hour.
-
Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
Protocol 3: Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol or an ethyl acetate/hexane mixture).
-
If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
For maximum recovery, cool the flask in an ice bath for 30 minutes.
-
Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: 2-Ethoxy-3-methoxybenzamide Synthesis
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers and scientists working on the synthesis of 2-Ethoxy-3-methoxybenzamide.
Frequently Asked Questions (FAQs)
Q1: What is a common method for synthesizing this compound?
A common and effective method is a two-step process. First, 2-ethoxy-3-methoxybenzoic acid is converted to its more reactive acyl chloride derivative using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-ethoxy-3-methoxybenzoyl chloride is then reacted with aqueous ammonia to form the desired this compound.
Q2: My reaction yield is consistently low. What are the potential causes?
Low yields in this synthesis can stem from several factors. Incomplete conversion of the starting benzoic acid to the acyl chloride is a primary suspect. Additionally, the presence of moisture during the reaction can lead to the hydrolysis of the highly reactive acyl chloride intermediate back to the benzoic acid, thus reducing the amount of intermediate available to form the final product. Finally, improper temperature control during the amidation step can also affect the yield.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material (2-ethoxy-3-methoxybenzoic acid) on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot. A suitable eluent system would typically be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.
Troubleshooting Guide: Side Reaction Identification
Issue: I have a significant amount of an unknown, less polar impurity in my final product, and the yield of this compound is lower than expected.
This is a common issue that can arise from contamination in the reaction setup. The following troubleshooting guide will help you identify and resolve the problem.
Step 1: Preliminary Analysis
-
Question: What does the presence of a less polar impurity suggest?
-
Answer: In the context of this reaction, a less polar impurity often suggests the formation of an ester. The amide product is relatively polar due to the N-H bonds, while an ester would be less polar.
Step 2: Identifying the Source of the Side Reaction
-
Question: How could an ester have formed in my reaction?
-
Answer: The most likely cause is the presence of an alcohol in your reaction mixture during the amidation step. The acyl chloride intermediate is highly reactive and will readily react with any available nucleophile. If an alcohol, such as ethanol, is present, it can compete with ammonia and form the corresponding ethyl ester, ethyl 2-ethoxy-3-methoxybenzoate. Ethanol could be present as a contaminant in your solvents or glassware.
Data Presentation
The following table summarizes the expected outcomes versus the problematic results, suggesting the formation of a side product.
| Parameter | Expected Result | Problematic Result | Likely Cause |
| Yield of this compound | > 85% | < 60% | A portion of the acyl chloride intermediate is consumed in a side reaction. |
| Appearance of Final Product | White crystalline solid | Oily solid or difficult to crystallize | Presence of a liquid or low-melting impurity (e.g., an ester). |
| TLC Analysis (Hexane:Ethyl Acetate 3:1) | One major product spot (Rf ~0.4) | Two major spots: Product (Rf ~0.4) and a less polar spot (Rf ~0.6) | The less polar spot corresponds to the suspected side product. |
| ¹H NMR of Crude Product | Signals corresponding to this compound | Additional signals, likely a quartet around 4.3 ppm and a triplet around 1.3 ppm. | These signals are characteristic of an ethyl group in an ester. |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Acyl Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-ethoxy-3-methoxybenzoic acid (1 equivalent) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.2 equivalents) dropwise at 0 °C, followed by a catalytic amount of anhydrous N,N-dimethylformamide (DMF). Allow the reaction to stir at room temperature for 2 hours or until gas evolution ceases.
-
Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Amidation: Redissolve the crude 2-ethoxy-3-methoxybenzoyl chloride in anhydrous DCM and add it dropwise to a stirred, cooled (0 °C) solution of concentrated aqueous ammonia (excess).
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Work-up and Purification: Stir the reaction mixture for 1 hour at room temperature. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude product. Purify by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Protocol 2: Identification of the Side Product
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Analyze the crude product using LC-MS. The mass spectrum should show a peak corresponding to the molecular weight of this compound (C₁₀H₁₃NO₃, MW: 195.22 g/mol ) and another peak corresponding to the suspected ethyl 2-ethoxy-3-methoxybenzoate (C₁₂H₁₆O₄, MW: 224.25 g/mol ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the crude product in a suitable deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra. Compare the spectra to a reference spectrum of the pure product. The presence of the ethyl ester will be indicated by a characteristic ethyl group signal (a quartet and a triplet) in the ¹H NMR and corresponding signals in the ¹³C NMR.
Visualizations
Caption: Troubleshooting workflow for identifying an ester side product.
Caption: Synthesis pathway and potential side reaction.
Technical Support Center: Refining Bioassay Protocols for Benzamide Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzamide derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during bioassays.
I. Cell Viability Assays
Cell viability assays are crucial for assessing the cytotoxic or cytostatic effects of benzamide derivatives. However, the physicochemical properties of these compounds can sometimes interfere with common assay methods.
Frequently Asked Questions (FAQs)
Q1: My benzamide derivative is precipitating in the cell culture medium. How can I address this?
A1: Poor aqueous solubility is a common issue with small molecule drug candidates.[1] To improve solubility, consider the following:
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Co-solvents: Use a small percentage of a biocompatible co-solvent like DMSO. However, be mindful of solvent toxicity to your cells by always including a vehicle control in your experimental setup.[2]
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Salt Forms: If possible, consider using a salt form of your benzamide derivative, as this can significantly improve aqueous solubility.[1]
-
Formulation: Explore the use of formulation strategies such as complexation with cyclodextrins or the use of nanoformulations.
Q2: I am observing inconsistent results with the MTT assay. What are the potential causes?
A2: Inconsistent MTT assay results can stem from several factors:
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Compound Interference: Some benzamide derivatives may chemically interact with the MTT reagent, leading to non-enzymatic reduction of MTT to formazan and causing false-positive results.
-
Metabolic Alterations: The compound might alter the metabolic activity of the cells without affecting their viability, leading to misleading results as the MTT assay measures metabolic activity.[3]
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Precipitation: If the compound precipitates, it can interfere with the optical density readings.
Q3: Are there alternative cell viability assays I can use if I suspect my benzamide derivative is interfering with the MTT assay?
A3: Yes, it is always recommended to use orthogonal methods to confirm cell viability results.[4] Consider the following alternatives:
-
MTS Assay: This is a similar tetrazolium-based assay, but the formazan product is soluble in the culture medium, eliminating the need for a solubilization step.[5]
-
Resazurin (AlamarBlue) Assay: This assay measures the reduction of resazurin to the fluorescent resorufin by viable cells. It is generally more sensitive than tetrazolium assays.[6]
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ATP-based Assays (e.g., CellTiter-Glo®): These assays measure the amount of ATP present, which is a marker of metabolically active cells. They are highly sensitive and have a broad linear range.[6][7]
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, providing an indication of cytotoxicity.
-
Trypan Blue Exclusion Assay: This is a dye exclusion method that identifies cells with compromised membrane integrity.
Troubleshooting Guide: Cell Viability Assays
| Problem | Possible Cause | Solution |
| High background absorbance in blank wells (medium + MTT/MTS only) | Contamination of the medium with bacteria or yeast. | Use sterile technique and fresh, sterile medium. |
| Phenol red in the medium interfering with absorbance readings. | Use phenol red-free medium for the assay. | |
| Low absorbance readings across the plate | Insufficient number of viable cells seeded. | Optimize the initial cell seeding density.[2] |
| MTT/MTS reagent has degraded. | Store reagents properly and use fresh solutions.[5] | |
| Incorrect wavelength used for reading absorbance. | Ensure the plate reader is set to the correct wavelength for the specific assay.[8] | |
| Precipitate formation in wells | Poor solubility of the benzamide derivative. | See solubility troubleshooting in the FAQs. Consider gentle heating or sonication to aid dissolution before adding to cells. |
| Insoluble formazan crystals in MTT assay not fully dissolved. | Ensure complete solubilization of formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer.[8] | |
| Inconsistent results between replicates | Uneven cell seeding. | Ensure a homogenous cell suspension and use appropriate pipetting techniques for even cell distribution. |
| Edge effects in the 96-well plate due to evaporation.[2] | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| Pipetting errors. | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
Experimental Protocol: MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and benzamide derivative.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzamide derivative in culture medium. Also, prepare a vehicle control (e.g., medium with the same concentration of DMSO used to dissolve the compound).
-
Remove the old medium from the wells and add 100 µL of the compound dilutions or vehicle control.
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Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
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Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
II. Enzyme Inhibition Assays
Many benzamide derivatives are designed as enzyme inhibitors (e.g., HDAC inhibitors). These assays are essential for determining their potency and mechanism of action.
Frequently Asked Questions (FAQs)
Q1: My benzamide derivative seems to be a potent inhibitor in a fluorescence-based assay, but the results are not reproducible. What could be the issue?
A1: Fluorescence-based assays can be prone to interference from test compounds.[10] Consider these possibilities:
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Autofluorescence: The benzamide derivative itself may be fluorescent at the excitation and emission wavelengths of the assay, leading to a false-positive signal.
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Quenching: The compound may absorb the excitation or emission light, leading to a decrease in the fluorescent signal (quenching) and a false-negative or underestimated inhibition.
-
Light Scattering: If the compound has precipitated, it can scatter light and interfere with the fluorescence measurement.
Q2: How can I check for and mitigate compound interference in my fluorescence-based enzyme assay?
A2: It is crucial to run control experiments to identify and correct for compound interference:
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Compound-only control: Measure the fluorescence of the compound in the assay buffer without the enzyme or substrate to check for autofluorescence.
-
No-enzyme control: Include a control with the substrate and compound but without the enzyme to see if the compound interacts with the substrate.
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Endpoint vs. kinetic reads: If possible, compare endpoint reads with kinetic reads. A change in the initial rate of the reaction is a more reliable measure of inhibition than a single endpoint measurement.
-
Use an orthogonal assay: Confirm your results using a different assay format with a different detection method (e.g., a colorimetric or luminescence-based assay).
Q3: I am working with HDAC inhibitors. What are some common pitfalls in these assays?
A3: HDAC inhibition assays can have specific challenges:
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Substrate Specificity: Ensure the substrate you are using is appropriate for the specific HDAC isoform you are studying.
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Slow-Binding Inhibition: Some inhibitors exhibit slow-on/slow-off binding kinetics.[11] A standard short pre-incubation time may not be sufficient to reach equilibrium, leading to an underestimation of potency. It may be necessary to increase the pre-incubation time of the enzyme and inhibitor.
-
Chelating Activity: Since HDACs are zinc-dependent enzymes, compounds with strong chelating properties might show non-specific inhibition by sequestering the zinc ion from the active site.
Troubleshooting Guide: Enzyme Inhibition Assays
| Problem | Possible Cause | Solution |
| High variability in results | Compound precipitation. | Check the solubility of the compound in the assay buffer. If necessary, adjust the buffer composition or use a lower concentration of the compound. |
| Inaccurate pipetting of small volumes. | Use calibrated pipettes and appropriate techniques. Consider preparing larger volumes of master mixes. | |
| No inhibition observed | Inactive enzyme. | Verify the activity of your enzyme stock with a known inhibitor. |
| Inactive compound. | Confirm the identity and purity of your benzamide derivative. | |
| Insufficient incubation time. | Optimize the incubation time for the enzyme, substrate, and inhibitor. | |
| Apparent activation of the enzyme | Compound interference with the detection signal. | Run appropriate controls to check for autofluorescence or other interferences. |
| The compound may be acting as an allosteric activator. | This would require further mechanistic studies to confirm. | |
| IC50 values differ significantly from literature values | Different assay conditions (e.g., enzyme concentration, substrate concentration, buffer composition, temperature). | Standardize your assay conditions and compare them to the reported methods. |
| Different enzyme source or purity. | Ensure you are using a comparable enzyme preparation. |
Data Presentation: IC50 Values of Benzamide Derivatives as HDAC Inhibitors
The following table provides examples of IC50 values for different benzamide derivatives against various HDAC isoforms.
| Compound | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | Reference |
| Entinostat (MS-275) | 0.93 | 0.95 | 1.8 | [12] |
| Compound 7j | 0.65 | 0.78 | 1.70 | [12] |
| Compound 3j | 0.330 | - | - | [13] |
| Chidamide | 1.280 | - | - | [13] |
| Compound 13 | >15,000 nM | >15,000 nM | 41 nM | [14] |
| Compound 16 | >20,000 nM | >20,000 nM | 29 nM | [14] |
Note: "-" indicates data not available in the cited source.
Experimental Protocol: HDAC Inhibition Assay (Fluorometric)
This is a general protocol and should be adapted based on the specific HDAC isoform, substrate, and inhibitor being tested.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Prepare a stock solution of the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Prepare a stock solution of the reference inhibitor (e.g., Trichostatin A or Entinostat).
-
Prepare serial dilutions of the benzamide derivative and the reference inhibitor in assay buffer.
-
-
Enzyme Reaction:
-
In a 96-well black plate, add the following to each well:
-
Assay buffer
-
Diluted benzamide derivative or reference inhibitor
-
HDAC enzyme solution
-
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at 37°C.
-
-
Initiate the Reaction:
-
Add the HDAC substrate to each well to start the reaction.
-
-
Signal Development and Measurement:
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Add a developer solution containing a protease (e.g., trypsin) to cleave the deacetylated substrate and release the fluorophore (AMC).
-
Incubate for a short period (e.g., 10-15 minutes) to allow for the development of the fluorescent signal.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
III. Receptor Binding Assays
Receptor binding assays are used to determine the affinity of benzamide derivatives for their target receptors, often G-protein coupled receptors (GPCRs).
Frequently Asked Questions (FAQs)
Q1: I am getting high non-specific binding in my radioligand binding assay. What can I do to reduce it?
A1: High non-specific binding can obscure the specific binding signal. Here are some strategies to reduce it:
-
Reduce Radioligand Concentration: Use a radioligand concentration at or below its Kd value.[2]
-
Optimize Receptor Concentration: Use the lowest concentration of receptor preparation that gives a reliable signal.
-
Blocking Agents: Add bovine serum albumin (BSA) or other blocking agents to the assay buffer to reduce the binding of the radioligand to non-receptor components.
-
Washing Steps: Increase the number and volume of washes to more effectively remove unbound radioligand.
-
Filter Plates: Consider using filter plates pre-treated with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding to the filter.
Q2: My Ki values are not consistent across experiments. What could be the reason?
A2: Inconsistent Ki values can arise from several experimental variables:
-
Ligand Depletion: If a significant fraction of the radioligand is bound, it can lead to an underestimation of the Ki value. Ensure that less than 10% of the added radioligand is bound.[2]
-
Assay Not at Equilibrium: The incubation time may not be sufficient for the binding reaction to reach equilibrium, especially for high-affinity ligands.[2]
-
Inaccurate IC50 Determination: The range of competitor concentrations used may not be adequate to accurately define the top and bottom plateaus of the competition curve.
-
Incorrect Cheng-Prusoff Equation Application: The Cheng-Prusoff equation (Ki = IC50 / (1 + [L]/Kd)) is only valid for competitive binding assays at equilibrium. Ensure these conditions are met.
Q3: Can I use a non-radioactive binding assay for my benzamide derivative?
A3: Yes, several non-radioactive alternatives to radioligand binding assays are available, such as those based on fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET). These methods eliminate the need for handling radioactive materials but may be more susceptible to compound interference.
Troubleshooting Guide: Receptor Binding Assays
| Problem | Possible Cause | Solution |
| Low or no specific binding | Inactive receptor preparation. | Use a fresh preparation or one that has been stored properly. Verify its activity with a known ligand. |
| Degraded radioligand. | Check the age and storage conditions of the radioligand. | |
| Incorrect buffer conditions (pH, ionic strength). | Optimize the assay buffer composition. | |
| High well-to-well variability | Incomplete mixing of reagents. | Ensure all components are thoroughly mixed before and after addition to the wells. |
| Inefficient washing. | Ensure consistent and thorough washing of all wells. | |
| Shallow competition curves (Hill slope < 0.8) | Allosteric interactions. | The compound may be binding to an allosteric site on the receptor. |
| Multiple binding sites with different affinities. | The receptor preparation may contain multiple receptor subtypes or binding sites. | |
| Steep competition curves (Hill slope > 1.2) | Positive cooperativity. | The binding of the compound may increase the affinity of the radioligand. |
| Ligand depletion. | Reduce the receptor concentration. |
Data Presentation: Ki Values of Benzamide Derivatives in Receptor Binding Assays
The following table provides examples of Ki values for different benzamide derivatives at dopamine and serotonin receptors.
| Compound | Receptor Target | Ki (nM) | Reference |
| Compound 15 | Dopamine D3 | 2 | |
| Compound 6a | Dopamine D3 | 1.4 | [9] |
| Compound 14 | Dopamine D2 | 4.1 | |
| ENT-C199 | Serotonin 5-HT4 | - | [5] |
| - | Serotonin 5-HT1A | 1.58 | [14] |
| - | Serotonin 5-HT2A | - | [14] |
Note: "-" indicates data not available in the cited source.
Experimental Protocol: Radioligand Binding Assay (for a GPCR like Dopamine D2 Receptor)
This protocol provides a general framework for a competitive radioligand binding assay.
-
Membrane Preparation:
-
Prepare a crude membrane fraction from cells or tissues expressing the receptor of interest (e.g., HEK293 cells stably expressing the dopamine D2 receptor).
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
-
Assay Setup:
-
In a 96-well plate, set up the following reactions in a suitable assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4):
-
Total Binding: Membrane preparation + radioligand (e.g., [3H]-Spiperone).
-
Non-specific Binding: Membrane preparation + radioligand + a high concentration of a non-labeled competing ligand (e.g., 10 µM Haloperidol).
-
Competition Binding: Membrane preparation + radioligand + serial dilutions of the benzamide derivative.
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
IV. Signaling Pathways and Experimental Workflows
Visualizing signaling pathways and experimental workflows can aid in understanding the mechanism of action of benzamide derivatives and in designing experiments.
Signaling Pathway Diagrams (Graphviz - DOT Language)
The Hedgehog (Hh) signaling pathway is involved in embryonic development and can be aberrantly activated in some cancers. Some benzamide derivatives act as inhibitors of this pathway by targeting the Smoothened (Smo) receptor.
Caption: Simplified Hedgehog signaling pathway and the role of Smoothened (SMO).
Inosine monophosphate dehydrogenase (IMPDH) is the rate-limiting enzyme in the de novo synthesis of guanine nucleotides. Some benzamide riboside derivatives are metabolized to active inhibitors of IMPDH.
Caption: Role of IMPDH in guanine nucleotide synthesis and its inhibition.
Experimental and Logical Workflow Diagrams (Graphviz - DOT Language)
References
- 1. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of orally active benzamide derivatives as potent serotonin 4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Pleiotropic TrkB and 5-HT4 Receptor Ligands as Neuroprotective Agents [mdpi.com]
- 4. Benzamide derivatives provide evidence for the involvement of a 5-HT4 receptor type in the mechanism of action of serotonin in frog adrenocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Research Portal [scholarworks.brandeis.edu]
- 9. 5-hydroxytryptamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conformationally-flexible benzamide analogues as dopamine D3 and sigma 2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. epub.uni-regensburg.de [epub.uni-regensburg.de]
Enhancing the biological efficacy of 2-Ethoxy-3-methoxybenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with 2-Ethoxy-3-methoxybenzamide.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action for this compound?
A1: While the exact mechanism of this compound is under investigation, many benzamide derivatives are known to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and enzyme inhibitory effects.[1] For instance, some benzamides act as PARP inhibitors or modulate the activity of other enzymes.[2] It is crucial to determine the specific target and pathway for this compound in your experimental system.
Q2: What are the physical and chemical properties of this compound?
A2: The exact properties of this compound are not widely documented. However, based on the structure of similar compounds like 2-ethoxybenzamide, it is likely a white to off-white crystalline powder.[3] Benzamide derivatives can have limited aqueous solubility, which is a critical factor to consider in experimental design.
Q3: How should I prepare stock solutions of this compound?
A3: Due to the potential for poor water solubility, it is recommended to prepare stock solutions in an organic solvent such as DMSO, ethanol, or DMF. For cell-based assays, ensure the final concentration of the organic solvent in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.
Q4: Are there any known off-target effects of benzamide derivatives?
A4: Yes, benzamide derivatives can have off-target effects. For example, some may interact with various receptors or enzymes unexpectedly. It is essential to include appropriate controls in your experiments to identify and characterize any off-target activities. This can include using structurally related but inactive compounds or employing target-specific knockdown/knockout systems.
Troubleshooting Guides
Issue 1: Low or Inconsistent Biological Activity
| Possible Cause | Troubleshooting Step |
| Poor Solubility: The compound may be precipitating out of solution in your aqueous assay buffer or cell culture medium. | 1. Visually inspect your solutions for any precipitate. 2. Determine the critical micelle concentration (CMC) if using a surfactant for solubilization. 3. Consider using a different solvent or a formulation strategy to improve solubility. |
| Compound Degradation: The compound may be unstable under your experimental conditions (e.g., pH, temperature, light exposure). | 1. Assess compound stability using techniques like HPLC over the time course of your experiment. 2. Prepare fresh solutions for each experiment. 3. Store stock solutions at -20°C or -80°C and protect from light. |
| Incorrect Dosage: The concentration range tested may not be appropriate for the target. | 1. Perform a dose-response study over a wide range of concentrations (e.g., logarithmic dilutions). 2. Consult literature on similar benzamide derivatives for typical effective concentrations. |
Issue 2: High Background Signal or Off-Target Effects
| Possible Cause | Troubleshooting Step |
| Non-specific Binding: The compound may be binding to proteins or other components in your assay system in a non-specific manner. | 1. Include appropriate negative controls (e.g., vehicle-only, inactive analog). 2. Consider adding a non-ionic detergent (e.g., Tween-20) to your buffer to reduce non-specific binding, if compatible with your assay. |
| Cellular Toxicity: At higher concentrations, the compound may be causing general cellular stress or toxicity, leading to confounding results. | 1. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range. 2. Correlate the observed biological effect with cellular viability. |
Data Presentation
Table 1: Strategies to Enhance Biological Efficacy
| Strategy | Description | Potential Outcome | Reference |
| Synergistic Combination | Combining this compound with another therapeutic agent that targets a complementary pathway. | Increased therapeutic effect, potential for dose reduction and overcoming resistance. | [4] |
| Formulation Enhancement | Utilizing drug delivery systems like nanoparticles, liposomes, or solid dispersions to improve solubility and bioavailability. | Enhanced compound exposure to the target site and improved in vivo efficacy. | [5][6] |
| Structural Modification | Synthesizing analogs of the compound to improve potency, selectivity, and pharmacokinetic properties. | Development of a more effective and safer drug candidate. | [7] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of distilled water in a sealed vial.
-
Equilibration: Agitate the solution at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the solution to pellet the undissolved compound.
-
Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Express the solubility in mg/mL or µg/mL.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and vehicle control) for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Workflow for in vitro assessment of this compound.
Caption: Hypothetical inhibition of a kinase signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. 2-Ethoxybenzamide | C9H11NO2 | CID 3282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.fraserlab.com [cdn.fraserlab.com]
- 5. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strateg… [ouci.dntb.gov.ua]
- 6. m.youtube.com [m.youtube.com]
- 7. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of 2-Ethoxy-3-methoxybenzamide
Disclaimer: The following information is a generalized guide for researchers working with novel small molecule inhibitors. As of the last update, specific off-target effects and detailed experimental data for 2-Ethoxy-3-methoxybenzamide are not extensively documented in publicly available literature. The troubleshooting advice, protocols, and hypothetical data provided are based on common challenges encountered in pharmacological research with similar compounds.
Frequently Asked Questions (FAQs)
Q1: My experimental results are inconsistent when using this compound. What could be the cause?
A1: Inconsistent results can stem from several factors:
-
Compound Stability and Solubility: Ensure the compound is fully dissolved and stable in your experimental buffer. Precipitated compound can lead to variability. We recommend preparing fresh solutions for each experiment and verifying solubility under your specific conditions.
-
Assay Conditions: Minor variations in incubation time, temperature, cell density, or reagent concentrations can significantly impact results. Standardize your protocols meticulously.
-
Off-Target Effects: The compound may be interacting with unintended cellular targets, leading to variable phenotypes depending on the cellular context.
Q2: I'm observing higher cytotoxicity than expected. Is this a known issue?
A2: While the specific cytotoxicity profile of this compound is not well-documented, unexpected toxicity is a common indicator of off-target effects. The compound might be inhibiting essential cellular machinery, such as kinases crucial for cell survival. We recommend performing a dose-response cytotoxicity assay and comparing the cytotoxic concentration with the effective concentration for your primary target.
Q3: How can I determine if the observed cellular phenotype is due to an off-target effect?
A3: Several strategies can help distinguish on-target from off-target effects:
-
Use of a Structurally Unrelated Inhibitor: If a different inhibitor targeting the same primary protein produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the phenotype persists in the presence of the compound in these cells, it is likely due to an off-target effect.
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of the compound to its intended target in a cellular context.
Q4: Are there any known off-targets for benzamide-containing compounds?
A4: The benzamide scaffold is present in a wide range of biologically active molecules with diverse targets. Depending on the overall structure, off-target effects can vary significantly. Some benzamide derivatives have been reported to interact with kinases, G-protein coupled receptors (GPCRs), and ion channels. Broad-spectrum screening is necessary to identify the specific off-target profile of this compound.
Troubleshooting Guides
Issue 1: Discrepancy between In Vitro IC50 and Cellular Potency
Symptoms: The compound shows high potency in a biochemical assay (e.g., purified enzyme inhibition) but is significantly less active in cell-based assays.
Possible Causes & Troubleshooting Steps:
-
Poor Cell Permeability:
-
Action: Perform a permeability assay (e.g., PAMPA) to assess the compound's ability to cross the cell membrane.
-
Action: If permeability is low, consider using cell lines with higher expression of relevant transporters or modify the compound's structure to improve lipophilicity.
-
-
High Protein Binding:
-
Action: Measure the fraction of the compound bound to plasma proteins in your cell culture medium. High binding reduces the free concentration available to interact with the intracellular target.
-
Action: Adjust the compound concentration in your cellular assays to account for protein binding.
-
-
Cellular Efflux:
-
Action: Use cell lines that overexpress common efflux pumps (e.g., P-glycoprotein) to see if potency is further reduced. Co-incubation with known efflux pump inhibitors can also help diagnose this issue.
-
-
Compound Metabolism:
-
Action: Incubate the compound with liver microsomes or cell lysates and analyze for degradation over time using LC-MS.
-
Issue 2: Unexpected Phenotype Observed in Cellular Assays
Symptoms: The compound induces a cellular effect that is not readily explained by the known function of the intended target.
Possible Causes & Troubleshooting Steps:
-
Off-Target Kinase Inhibition:
-
Interaction with Other Protein Classes:
-
Action: Utilize target identification methods such as chemical proteomics or thermal proteome profiling (TPP) to identify a broader range of potential binding partners.
-
-
Activation of Stress Response Pathways:
-
Action: Perform western blotting for common stress markers (e.g., phosphorylated eIF2α, CHOP) to determine if the compound is inducing cellular stress.
-
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for this compound
| Kinase Target | IC50 (nM) | Fold Selectivity (vs. Primary Target) |
| Primary Target Kinase | 15 | 1 |
| Off-Target Kinase A | 150 | 10 |
| Off-Target Kinase B | 800 | 53 |
| Off-Target Kinase C | >10,000 | >667 |
| Off-Target Kinase D | 2,500 | 167 |
Table 2: Hypothetical Cellular Assay Data
| Assay Type | Cell Line | Parameter | Value |
| Proliferation Assay | HEK293 | GI50 | 1.2 µM |
| Cytotoxicity Assay (LDH) | HepG2 | LC50 | 8.5 µM |
| On-Target Engagement (CETSA) | HEK293 | EC50 | 0.5 µM |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol outlines a general approach for assessing the selectivity of a compound against a panel of kinases using a radiometric or fluorescence-based assay format.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in assay buffer.
-
Prepare kinase, substrate, and ATP solutions at the required concentrations in assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the compound dilution to the wells of a 384-well plate.
-
Add 10 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the ATP/substrate mixture.
-
Incubate the plate at 30°C for the specified time (e.g., 60 minutes).
-
Stop the reaction according to the specific assay kit instructions (e.g., by adding a stop solution).
-
-
Data Analysis:
-
Measure the signal (e.g., radioactivity, fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is for verifying target engagement in intact cells.
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours at 37°C.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 64°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[3]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Transfer the supernatant (containing soluble protein) to new tubes.
-
Quantify the amount of the target protein in the supernatant using Western blotting or ELISA.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble target protein as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore binding.
-
Protocol 3: LDH Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.[4][5]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound for 24-72 hours.
-
Include wells for untreated cells (negative control) and cells treated with a lysis buffer (positive control for maximum LDH release).
-
-
Assay Procedure:
-
Centrifuge the plate to pellet any detached cells.
-
Carefully transfer a portion of the culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture (containing substrate and cofactor) to each well according to the manufacturer's instructions.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity for each concentration, normalized to the positive and negative controls.
-
Determine the LC50 value from the dose-response curve.
-
Visualizations
Caption: Workflow for characterizing a small molecule inhibitor.
References
- 1. Kinase Selectivity Profiling System: General Panel Protocol [promega.jp]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. LDH cytotoxicity assay [protocols.io]
Technical Support Center: Enhancing the Bioavailability of 2-Ethoxy-3-methoxybenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the bioavailability of 2-Ethoxy-3-methoxybenzamide and related benzamide derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor bioavailability of this compound?
Poor bioavailability of orally administered drugs is often attributed to low aqueous solubility and/or poor membrane permeability.[1][2][3] For benzamide derivatives, low solubility in gastrointestinal fluids can limit the dissolution rate, which is a prerequisite for absorption.[1][3] Additionally, the physicochemical properties of the molecule might hinder its ability to pass through the lipid membranes of the intestinal epithelium. First-pass metabolism, where the drug is metabolized in the liver before reaching systemic circulation, can also significantly reduce bioavailability.[4]
Q2: What are the primary strategies to overcome the poor bioavailability of compounds like this compound?
There are two main approaches to enhance the bioavailability of poorly soluble drugs: chemical modification and formulation strategies.[1][2][5]
-
Chemical Modification: This involves altering the molecular structure of the drug to improve its physicochemical properties. A key strategy is the development of prodrugs, which are inactive derivatives that are converted to the active drug in the body.[6][7][8]
-
Formulation Strategies: These techniques aim to improve the dissolution and absorption of the drug without changing its chemical structure.[4][9] Common methods include particle size reduction, creating solid dispersions, and using lipid-based delivery systems.[4][9][10]
Q3: How can I decide which strategy is best suited for my compound?
The choice of strategy depends on the specific properties of this compound. A thorough understanding of its solubility, permeability (as determined by the Biopharmaceutics Classification System - BCS), and metabolic stability is crucial.[1][11] For compounds with dissolution-limited absorption (BCS Class II), enhancing solubility through formulation is often effective.[1][3] If permeability is the limiting factor (BCS Class III), prodrug strategies that transiently increase lipophilicity may be more appropriate. For compounds with both poor solubility and permeability (BCS Class IV), a combination of approaches might be necessary.[1][3]
Troubleshooting Guides
Issue 1: Low Aqueous Solubility
If your experiments indicate that this compound has low aqueous solubility, consider the following troubleshooting steps:
| Strategy | Description | Potential Advantages | Potential Disadvantages |
| Particle Size Reduction | Techniques like micronization and nanomilling increase the surface area of the drug particles, leading to a faster dissolution rate.[1][2][5] | Simple and widely applicable.[9] | May not be sufficient for very poorly soluble compounds; potential for particle aggregation. |
| Solid Dispersions | The drug is dispersed in a carrier matrix, often a polymer, to create an amorphous solid dispersion. This amorphous form has higher energy and greater solubility than the crystalline form.[4][11] | Can significantly increase solubility and dissolution rate.[11] | The amorphous state can be unstable and may recrystallize over time.[2] |
| Cyclodextrin Complexation | Cyclodextrins are molecules that can encapsulate the drug, forming an inclusion complex with a hydrophilic exterior that improves solubility.[4] | Can enhance solubility and stability. | Limited by the stoichiometry of the complex and the size of the drug molecule. |
| Salt Formation | For ionizable drugs, forming a salt can dramatically increase solubility and dissolution rate.[12][13] | A common and effective method for acidic and basic drugs.[12] | Not applicable to neutral compounds; the salt may have different stability properties. |
Issue 2: Poor Membrane Permeability
If in vitro assays suggest poor permeability across intestinal cell monolayers, the following strategies can be explored:
| Strategy | Description | Potential Advantages | Potential Disadvantages |
| Prodrug Approach | A lipophilic promoiety is chemically attached to the drug molecule to increase its permeability. This promoiety is later cleaved in the body to release the active drug.[7][14][15] | Can significantly enhance absorption.[14][15] | Requires careful design to ensure efficient cleavage and minimal toxicity of the promoiety.[6] |
| Lipid-Based Formulations | Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and cosolvents that form a fine emulsion in the gut, which can enhance drug solubilization and absorption.[4][9][10] | Can improve both solubility and permeability.[9] | The formulation can be complex and may have stability issues. |
| Use of Permeation Enhancers | These are excipients that can transiently and reversibly increase the permeability of the intestinal membrane. | Can be effective for certain drugs. | Potential for local irritation and toxicity.[14][15] |
Experimental Protocols
Protocol 1: Aqueous Solubility Determination
Objective: To determine the equilibrium solubility of this compound in aqueous media.
Methodology:
-
Prepare a series of buffers at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8).
-
Add an excess amount of the compound to a known volume of each buffer.
-
Shake the samples at a constant temperature (e.g., 37°C) until equilibrium is reached (typically 24-48 hours).
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
The determined concentration represents the equilibrium solubility at that specific pH.
Protocol 2: In Vitro Permeability Assay (Caco-2 Model)
Objective: To assess the intestinal permeability of this compound.
Methodology:
-
Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer, which differentiates to resemble the intestinal epithelium.
-
The experiment is conducted in two directions: apical (AP) to basolateral (BL) to measure absorption, and BL to AP to assess efflux.
-
Add the test compound (dissolved in a transport buffer) to the donor chamber (either AP or BL).
-
At predetermined time intervals, collect samples from the receiver chamber.
-
Analyze the concentration of the compound in the receiver samples using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber. A well-known derivative, 2-ethoxy-4-(methoxymethyl)benzamide, has shown good membrane permeability with a Papp of 2.41 × 10⁻⁶ cm/s.[16]
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the oral bioavailability of a modified formulation of this compound.
Methodology:
-
Select an appropriate animal model, typically rats or mice.[17][18]
-
Divide the animals into two groups: one receiving the drug intravenously (IV) and the other orally (PO) with the test formulation.
-
Administer a known dose of the drug to each group.
-
Collect blood samples at predefined time points after administration.
-
Process the blood samples to obtain plasma or serum.
-
Analyze the drug concentration in the plasma/serum samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
Plot the plasma concentration-time profiles for both IV and PO routes.
-
Calculate pharmacokinetic parameters such as the Area Under the Curve (AUC) for both routes.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Visualizations
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. curtiscoulter.com [curtiscoulter.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 11. SPECIAL FEATURE - Improving Bioavailability & Solubility: Each Molecule Is Unique [drug-dev.com]
- 12. researchgate.net [researchgate.net]
- 13. jddtonline.info [jddtonline.info]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bohrium.com [bohrium.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Benzamide Derivatives in Drug Development
Guide for Researchers and Drug Development Professionals
Benzamide derivatives represent a versatile class of compounds with a wide range of pharmacological activities, making them a cornerstone in modern medicinal chemistry. Their structural scaffold has been successfully modified to target various receptors and enzymes, leading to the development of drugs for diverse therapeutic areas, including psychiatry, gastroenterology, and oncology. While specific data on emerging derivatives such as 2-Ethoxy-3-methoxybenzamide is limited in publicly accessible literature, a comparative analysis of well-established benzamide drugs can provide valuable insights for researchers. This guide offers a detailed comparison of three prominent benzamide derivatives: Metoclopramide, Amisulpride, and Entinostat, highlighting their distinct mechanisms of action, pharmacological profiles, and therapeutic applications.
Overview of Compared Benzamide Derivatives
This guide focuses on the following three benzamide derivatives, chosen for their distinct pharmacological classes and well-documented profiles:
-
Metoclopramide: A substituted benzamide with both prokinetic and antiemetic properties, primarily used to treat gastrointestinal disorders like gastroparesis and nausea.[1][2][3][4][5][6][7][8][9]
-
Amisulpride: An atypical antipsychotic agent used in the management of schizophrenia.[10][11][12][13][14][15][16][17][18][19] It is known for its high affinity and selectivity for dopamine D2 and D3 receptors.[13][15][16]
-
Entinostat (MS-275): A benzamide-containing histone deacetylase (HDAC) inhibitor being investigated for its potential in cancer therapy.[20]
Comparative Pharmacodynamics
The therapeutic effects of these benzamide derivatives are dictated by their unique interactions with specific biological targets. A summary of their primary mechanisms and receptor affinities is presented below.
| Parameter | Metoclopramide | Amisulpride | Entinostat (MS-275) |
| Primary Target(s) | Dopamine D2 Receptor, Serotonin 5-HT4 Receptor | Dopamine D2/D3 Receptors | Histone Deacetylase 1 (HDAC1) |
| Mechanism of Action | D2 Receptor Antagonist, 5-HT4 Receptor Agonist | Selective D2/D3 Receptor Antagonist | HDAC1 Inhibitor |
| Therapeutic Class | Prokinetic, Antiemetic | Atypical Antipsychotic | Antineoplastic (Investigational) |
| Receptor/Enzyme Affinity | Moderate D2 affinity, weak 5-HT4 affinity | High affinity for D2/D3 receptors | Potent inhibitor of HDAC1 |
| Key Pharmacological Effect | Increased gastrointestinal motility, reduced nausea and vomiting | Alleviation of positive and negative symptoms of schizophrenia | Inhibition of cancer cell growth and proliferation |
Signaling Pathways and Mechanisms of Action
The distinct therapeutic outcomes of Metoclopramide, Amisulpride, and Entinostat stem from their modulation of different cellular signaling pathways.
Metoclopramide: Dual-Action on Gastrointestinal Motility
Metoclopramide exerts its prokinetic and antiemetic effects through a dual mechanism involving both dopamine and serotonin pathways. Its antagonism of D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem reduces nausea and vomiting.[1][2] In the gastrointestinal tract, it also acts as a 5-HT4 receptor agonist, which enhances acetylcholine release from enteric neurons, thereby increasing esophageal sphincter pressure, accelerating gastric emptying, and promoting intestinal transit.[21][22]
Caption: Metoclopramide's dual mechanism of action.
Amisulpride: Selective Dopamine Modulation in Schizophrenia
Amisulpride is an atypical antipsychotic that exhibits high selectivity for dopamine D2 and D3 receptors, primarily in the limbic system.[15] This regional selectivity is thought to contribute to its efficacy against both the positive and negative symptoms of schizophrenia, with a lower incidence of extrapyramidal side effects compared to older antipsychotics.[15] At low doses, it is believed to preferentially block presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release and an improvement in negative symptoms.[15] At higher doses, it acts as a potent antagonist of postsynaptic D2/D3 receptors, which is effective in treating the positive symptoms of psychosis.[15]
References
- 1. Domperidone: an alternative to metoclopramide | Drug and Therapeutics Bulletin [dtb.bmj.com]
- 2. Domperidone vs. Metoclopramide: A Pharmacological Face-Off – PharmaNUS [blog.nus.edu.sg]
- 3. drugopinions.wordpress.com [drugopinions.wordpress.com]
- 4. ump.edu.pl [ump.edu.pl]
- 5. droracle.ai [droracle.ai]
- 6. scispace.com [scispace.com]
- 7. Antiemetic drugs: what to prescribe and when [australianprescriber.tg.org.au]
- 8. benzamide | Taber's Medical Dictionary [nursing.unboundmedicine.com]
- 9. researchgate.net [researchgate.net]
- 10. ASK DIS: Comparison : Amisulpride vs Sulpiride [askdis.blogspot.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. seragpsych.com [seragpsych.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. quora.com [quora.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. The gastrointestinal prokinetic benzamide derivatives are agonists at the non-classical 5-HT receptor (5-HT4) positively coupled to adenylate cyclase in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Prokinetic agent - Wikipedia [en.wikipedia.org]
Unveiling the Bioactivity of Benzamides: A Comparative Look at Hedgehog Pathway Inhibition
For researchers, scientists, and professionals in drug development, the quest for potent and selective enzyme inhibitors is a continuous endeavor. This guide offers a comparative analysis of the bioactivity of 2-methoxybenzamide derivatives, as a proxy for the novel compound 2-Ethoxy-3-methoxybenzamide, against established alternatives in the inhibition of the Hedgehog signaling pathway. The data presented is compiled from various public sources to provide a comprehensive overview.
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and is implicated in the progression of several cancers when aberrantly activated.[1][2][3] A key protein in this pathway, Smoothened (SMO), has become a prime target for therapeutic intervention.[1][2][3] This guide focuses on the inhibitory activity of a series of 2-methoxybenzamide derivatives and compares their performance with the FDA-approved SMO inhibitors, Vismodegib and Sonidegib.
Comparative Bioactivity of Hedgehog Pathway Inhibitors
The following table summarizes the in vitro inhibitory activity of selected 2-methoxybenzamide derivatives and the established drugs Vismodegib and Sonidegib. The data is presented as the half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Target Pathway/Assay | IC50 (µM) | Reference |
| 2-methoxybenzamide derivative (Compound 21) | Hedgehog Signaling (Gli-luciferase reporter assay) | 0.03 | --INVALID-LINK--[2][3] |
| Vismodegib (GDC-0449) | Hedgehog Signaling Pathway | 0.003 | [Vismodegib (GDC-0449) |
| Sonidegib (LDE225) | Human Smoothened (binding assay) | 0.0025 | --INVALID-LINK--[4] |
| Sonidegib (LDE225) | Mouse Smoothened (binding assay) | 0.0013 | --INVALID-LINK--[4] |
Experimental Protocols
The determination of the inhibitory activity of these compounds relies on specific and sensitive in vitro assays. Below are detailed methodologies for the key experiments cited.
Gli-Luciferase Reporter Assay
This cell-based assay is a common method to screen for inhibitors of the Hedgehog signaling pathway. It measures the activity of the Gli transcription factors, which are the downstream effectors of the pathway.
-
Cell Culture: NIH-3T3 cells, which are responsive to Hedgehog signaling, are stably transfected with a Gli-responsive firefly luciferase reporter construct and a constitutively expressed Renilla luciferase construct (for normalization).
-
Compound Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the test compounds (e.g., 2-methoxybenzamide derivatives, Vismodegib).
-
Pathway Activation: The Hedgehog pathway is activated using a recombinant Sonic Hedgehog (Shh) ligand or a Smoothened agonist like SAG.
-
Lysis and Luciferase Measurement: After a defined incubation period (typically 24-48 hours), the cells are lysed. The firefly and Renilla luciferase activities are then measured using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for cell viability and transfection efficiency. The IC50 value is determined by plotting the normalized luciferase activity against the compound concentration.
Smoothened (SMO) Receptor Binding Assay
This assay directly measures the ability of a compound to bind to the SMO receptor, providing a direct measure of target engagement.
-
Membrane Preparation: Cell membranes expressing the human or mouse SMO receptor are prepared from cultured cells (e.g., HEK293 cells) overexpressing the receptor.
-
Radioligand Binding: A radiolabeled SMO antagonist (e.g., [3H]-cyclopamine) is incubated with the cell membranes in the presence of varying concentrations of the test compound.
-
Separation and Scintillation Counting: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter. The radioactivity retained on the filter is then measured using a scintillation counter.
-
Data Analysis: The specific binding of the radioligand is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled competitor) from the total binding. The IC50 value is determined by plotting the percentage of specific binding against the concentration of the test compound.
Visualizing the Molecular Interactions
To better understand the mechanisms of action and the experimental processes, the following diagrams have been generated.
Caption: The Hedgehog signaling pathway and points of inhibition by benzamides and approved drugs.
Caption: General experimental workflows for assessing Hedgehog pathway inhibition.
References
Validating the Mechanism of Action of 2-Ethoxy-3-methoxybenzamide: A Comparative Guide
This guide provides a comparative analysis of the hypothetical compound 2-Ethoxy-3-methoxybenzamide against established inhibitors of Poly (ADP-ribose) polymerase (PARP). The objective is to offer a framework for validating its mechanism of action through standardized experimental protocols and data comparison. This document is intended for researchers, scientists, and drug development professionals.
Introduction to PARP Inhibition
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair and programmed cell death (apoptosis). In oncology, PARP inhibitors have emerged as a significant class of targeted therapies, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. These inhibitors function by trapping PARP1 and PARP2 at sites of single-strand DNA breaks, which leads to the collapse of replication forks and the formation of cytotoxic double-strand breaks. In cells with compromised homologous recombination repair (like BRCA-mutated cells), these double-strand breaks cannot be efficiently repaired, resulting in synthetic lethality.
This guide evaluates the hypothetical PARP inhibitor, this compound, in comparison to the well-characterized and clinically approved PARP inhibitors: Olaparib, Rucaparib, and Talazoparib.
Comparative Efficacy: In Vitro Data
The initial validation of a potential PARP inhibitor involves assessing its enzymatic inhibitory activity and its effect on cancer cell lines. The following tables summarize hypothetical comparative data for this compound against established inhibitors.
Table 1: Enzymatic Inhibition (IC₅₀ nM)
| Compound | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) |
| This compound (Hypothetical) | 8.2 | 3.5 |
| Olaparib | 5 | 1 |
| Rucaparib | 1.4 | 6.4 |
| Talazoparib | 1.2 | 0.8 |
IC₅₀ values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Lower values indicate higher potency.
Table 2: Cell Viability in BRCA-Deficient Cancer Cell Lines (CC₅₀ nM)
| Compound | MDA-MB-436 (BRCA1-mutant) CC₅₀ (nM) | CAPAN-1 (BRCA2-mutant) CC₅₀ (nM) |
| This compound (Hypothetical) | 15.5 | 12.0 |
| Olaparib | 10 | 8 |
| Rucaparib | 5 | 4 |
| Talazoparib | 2.5 | 1.8 |
CC₅₀ values represent the concentration of the compound required to reduce cell viability by 50%.
Signaling Pathways and Experimental Workflow
Visualizing the mechanism of action and the experimental approach is crucial for understanding the validation process.
Caption: Mechanism of PARP inhibition and synthetic lethality.
Caption: Workflow for validating a novel PARP inhibitor.
Detailed Experimental Protocols
PARP1 Enzymatic Inhibition Assay (Chemiluminescent)
This protocol describes a method to determine the in vitro potency of an inhibitor against purified PARP1 enzyme.
-
Reagents and Materials:
-
Recombinant Human PARP1 enzyme.
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT).
-
Histones (H1) coated 96-well plate (white).
-
Biotinylated NAD⁺.
-
Streptavidin-HRP conjugate.
-
Chemiluminescent HRP substrate.
-
Test compound (this compound) and controls (Olaparib) in DMSO.
-
-
Procedure:
-
Add 50 µL of PARP Assay Buffer to each well of the histone-coated plate.
-
Add 2 µL of test compound serially diluted in DMSO to the wells. Include "no inhibitor" and "no enzyme" controls.
-
Add 20 µL of activated DNA (e.g., sonicated calf thymus DNA) to all wells.
-
Initiate the reaction by adding 20 µL of PARP1 enzyme diluted in assay buffer.
-
Incubate the plate for 60 minutes at room temperature.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 100 µL of Streptavidin-HRP diluted in blocking buffer to each well and incubate for 60 minutes.
-
Wash the plate again three times.
-
Add 100 µL of chemiluminescent substrate and measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the "no inhibitor" control.
-
Plot percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with the test compound.
-
Reagents and Materials:
-
BRCA-deficient cell line (e.g., MDA-MB-436).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well clear flat-bottom plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
Test compound and controls.
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound (e.g., from 0.1 nM to 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the compound concentration and determine the CC₅₀ value using non-linear regression analysis.
-
Western Blot for PAR Detection
This protocol is used to confirm that the compound inhibits PARP activity within the cell by measuring the levels of poly(ADP-ribosyl)ated proteins (PAR).
-
Reagents and Materials:
-
Cell line of interest.
-
Test compound.
-
DNA damaging agent (e.g., H₂O₂ or MMS) to induce PARP activity.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-PAR and anti-Actin (loading control).
-
HRP-conjugated secondary antibody.
-
ECL Western blotting substrate.
-
-
Procedure:
-
Plate cells and allow them to adhere.
-
Pre-treat cells with the test compound for 1-2 hours.
-
Induce DNA damage by treating with H₂O₂ (e.g., 1 mM for 10 minutes).
-
Immediately wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary anti-PAR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-Actin antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensity for PAR and normalize it to the loading control (Actin).
-
Compare the levels of PAR in compound-treated samples to the vehicle-treated, DNA-damaged control. A significant reduction in the PAR signal indicates effective cellular PARP inhibition.
-
Conclusion
The validation of this compound as a PARP inhibitor requires a systematic approach comparing its performance against established drugs. The data presented in this guide, although hypothetical, illustrates the expected outcomes from key in vitro and cell-based assays. By following the detailed protocols, researchers can generate robust data to determine the potency, selectivity, and cellular efficacy of this novel compound, thereby validating its mechanism of action and assessing its therapeutic potential.
A Comparative Analysis of Methoxybenzamide Isomers and Ethenzamide in Preclinical Research
A detailed guide for researchers and drug development professionals on the experimental findings related to 2-Ethoxy-3-methoxybenzamide and its structural analogs, focusing on their varied biological activities and mechanisms of action.
While direct experimental data for this compound remains limited in publicly accessible literature, a comparative analysis of its structural isomers and the closely related approved drug, Ethenzamide, offers valuable insights into the potential biological activities of this compound class. This guide synthesizes available preclinical data for 2-methoxybenzamide, 3-methoxybenzamide, 4-methoxybenzamide, and Ethenzamide (2-ethoxybenzamide), providing a framework for understanding their structure-activity relationships and potential therapeutic applications.
Comparative Biological Activity
The methoxybenzamide isomers and Ethenzamide exhibit distinct pharmacological profiles, targeting different cellular pathways. This divergence in activity underscores the critical influence of substituent positioning on the benzamide scaffold.
| Compound | Biological Target/Activity | Assay Type | Key Findings |
| 2-Methoxybenzamide Derivative (Compound 21) | Hedgehog Signaling Pathway (Smoothened receptor) | Gli-luciferase Reporter Assay | Potent inhibition with an IC50 of 0.03 µM[1][2] |
| 3-Methoxybenzamide | Poly (ADP-ribose) polymerase (PARP) | In vitro PARP inhibition assays | Known inhibitor of PARP and ADP-ribosyltransferase[3][4] |
| 4-Methoxybenzamide Derivatives | Antiviral (Adenovirus, HSV-1, coxsackievirus) / Antibacterial | Cell-based antiviral and antibacterial assays | Derivatives show micromolar activity against various viruses and bacteria. |
| Ethenzamide (2-Ethoxybenzamide) | Analgesic and Anti-inflammatory | In vivo Rat Formalin Test | Demonstrates analgesic effects through multiple mechanisms.[5] |
Note: The lack of standardized testing across the same assays makes direct potency comparisons challenging. The data presented is from various independent studies.
Experimental Methodologies
The following sections detail the experimental protocols relevant to the biological activities identified for the benzamide derivatives.
Hedgehog Signaling Pathway Inhibition Assay (Gli-luciferase Reporter Assay)
This assay is utilized to screen for inhibitors of the Hedgehog signaling pathway, a critical pathway in embryonic development and oncology.
Workflow:
Protocol Outline:
-
Cell Culture: Hh-responsive cells, such as NIH3T3 cells stably expressing a Gli-responsive luciferase reporter (e.g., NIH3T3-Light2), are cultured to a sub-confluent state.
-
Plating: Cells are seeded into multi-well plates (e.g., 24-well) in triplicate for each experimental condition.
-
Treatment: The cells are then treated with varying concentrations of the test compounds in the presence of a Hedgehog pathway agonist, like Sonic hedgehog (Shh) conditioned media.
-
Incubation: Following an incubation period, the cells are lysed.
-
Luminescence Measurement: The activity of the Firefly luciferase (induced by Gli activation) and a control Renilla luciferase are measured using a luminometer.
-
Data Analysis: The Firefly luciferase signal is normalized to the Renilla luciferase signal to control for cell viability and transfection efficiency. The resulting data is used to determine the half-maximal inhibitory concentration (IC50) of the test compounds.
Poly (ADP-ribose) Polymerase (PARP) Inhibition Assay
PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy.
Workflow:
References
- 1. Portico [access.portico.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Methoxybenzamide | C8H9NO2 | CID 76959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hedgehog (Hh) Reporter Activity Assay [bio-protocol.org]
A Comprehensive Analysis of 2-Ethoxy-3-methoxybenzamide Analogs: A Structure-Activity Relationship (SAR) Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-ethoxy-3-methoxybenzamide analogs, focusing on their potential as dopamine D2 receptor antagonists. Due to a lack of publicly available direct SAR studies on a homologous series of this compound analogs, this guide synthesizes data from structurally related benzamide derivatives to infer potential SAR trends for this specific scaffold. The information presented herein is intended to guide future research and drug discovery efforts in the development of novel central nervous system (CNS) agents.
Comparative Analysis of Receptor Binding Affinity
The following table summarizes the hypothetical D2 receptor binding affinities of a theoretical series of this compound analogs. The predicted affinities are based on established SAR principles for related benzamide-type D2 antagonists, where substitutions on the benzamide ring and the nature of the N-alkyl side chain significantly influence potency.
| Compound ID | R1-Substituent (Position 5) | N-Alkyl Side Chain | Predicted D2 Receptor Affinity (Ki, nM) | Predicted Selectivity (D2 vs. D3) |
| A-1 | -H | (S)-N-ethylpyrrolidin-2-ylmethyl | 15 | Moderate |
| A-2 | -F | (S)-N-ethylpyrrolidin-2-ylmethyl | 10 | Moderate |
| A-3 | -Cl | (S)-N-ethylpyrrolidin-2-ylmethyl | 8 | High |
| A-4 | -CH3 | (S)-N-ethylpyrrolidin-2-ylmethyl | 12 | Moderate |
| B-1 | -H | 4-(4-fluorophenyl)butyl | 25 | Low |
| B-2 | -Cl | 4-(4-fluorophenyl)butyl | 18 | Low |
Note: The data presented in this table is hypothetical and intended for illustrative purposes to guide research. Actual experimental values may vary.
Structure-Activity Relationship (SAR) Insights
Based on studies of structurally similar benzamides, the following SAR trends can be proposed for this compound analogs:
-
Aromatic Ring Substituents: The nature and position of substituents on the benzamide ring are critical for D2 receptor affinity. Small, electron-withdrawing groups at the 5-position, such as a chloro or fluoro group, are predicted to enhance binding affinity. This is consistent with findings for other 2,3-dialkoxybenzamides where 5-substituents modulate potency.
-
N-Alkyl Side Chain: The side chain attached to the benzamide nitrogen plays a crucial role in receptor interaction. An (S)-N-ethylpyrrolidin-2-ylmethyl side chain is a classic pharmacophore for potent D2 antagonism and is expected to confer high affinity to the this compound scaffold. Other side chains, such as the 4-arylbutyl group found in some antipsychotics, may also be tolerated but could lead to a different selectivity profile.
-
Stereochemistry: The stereochemistry of the side chain is often critical. For pyrrolidinylmethyl side chains, the (S)-enantiomer is typically more active than the (R)-enantiomer, indicating a specific stereochemical requirement at the receptor binding site.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of novel compounds. The following are standard experimental protocols for key assays in the study of D2 receptor antagonists.
1. Dopamine D2 Receptor Binding Assay
This assay determines the affinity of the test compounds for the dopamine D2 receptor.
-
Source of Receptors: Membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [3H]Spiperone or [3H]Raclopride (a substituted benzamide), used at a concentration near its Kd value.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Procedure:
-
Cell membranes are incubated with the radioligand and various concentrations of the test compound.
-
Incubation is carried out at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis: The IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. The Ki (inhibition constant) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
2. In Vivo Catalepsy Induction in Rodents
Catalepsy is a behavioral state of immobility and is a classic preclinical test for the extrapyramidal side effects associated with D2 receptor antagonism.
-
Animals: Male Wistar rats or Swiss albino mice.
-
Procedure:
-
Animals are administered the test compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), catalepsy is assessed.
-
Bar Test: The animal's forepaws are gently placed on a horizontal bar raised a few centimeters from the surface. The time taken for the animal to remove both paws from the bar is recorded. A longer duration indicates a cataleptic state.
-
-
Data Analysis: The mean duration of catalepsy is calculated for each treatment group and compared to a vehicle control group.
Visualizations
Dopamine D2 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR) that couples to Gi/o proteins.
Caption: Dopamine D2 Receptor Signaling Pathway.
Experimental Workflow for SAR Study
The following diagram outlines a typical workflow for conducting a structure-activity relationship study of novel benzamide analogs.
Caption: Experimental Workflow for SAR Study.
Comparative Analysis of 2-Ethoxy-3-methoxybenzamide and Established PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the inhibitory potential of 2-Ethoxy-3-methoxybenzamide against well-characterized inhibitors of Poly (ADP-ribose) polymerase (PARP). While specific inhibitory data for this compound is not publicly available, its benzamide moiety suggests potential interaction with the PARP enzyme family, making a comparative analysis with known inhibitors valuable for preliminary assessment and research direction. This document outlines the inhibitory activities of several FDA-approved and clinical-trial-stage PARP inhibitors, details common experimental methodologies for assessing PARP inhibition, and visualizes the relevant biological pathway and experimental workflows.
Quantitative Comparison of Known PARP Inhibitors
The following table summarizes the in vitro inhibitory potency of several known PARP inhibitors against PARP1 and PARP2. This data is crucial for understanding the relative efficacy and selectivity of these compounds.
| Compound | Target(s) | IC50 (nM) | Ki (nM) |
| Olaparib | PARP1/PARP2 | 1-5 | - |
| Talazoparib | PARP1/PARP2 | 0.57 (PARP1) | 1.2 (PARP1), 0.85 (PARP2) |
| Rucaparib | PARP1/PARP2/PARP3 | 0.8 (PARP1), 0.5 (PARP2), 28 (PARP3) | 1.4 (PARP1) |
| Veliparib | PARP1/PARP2 | - | 5.2 (PARP1), 2.9 (PARP2) |
| Niraparib | PARP1/PARP2 | 3.8 (PARP1), 2.1 (PARP2) | - |
| Benzamide | PARP | 3300 | - |
IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki (inhibition constant) is another measure of inhibitor potency. Data is compiled from various cell-free and cellular assays.[1][2][3][4][5][6][7][8][9][10][11][12]
Experimental Protocols
The determination of inhibitory activity for compounds like this compound against PARP enzymes involves standardized biochemical and cellular assays.
PARP Inhibition Assay (Cell-Free)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified PARP.
-
Principle: The assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, which is catalyzed by PARP. The level of biotinylation is inversely proportional to the inhibitory activity of the test compound.
-
Procedure:
-
A 96-well plate is coated with histones, which act as the substrate for PARP.
-
Purified PARP1 or PARP2 enzyme is added to the wells along with a reaction buffer containing biotinylated NAD+.
-
The test compound (e.g., this compound) is added at various concentrations.
-
The reaction is incubated to allow for the PARP-catalyzed poly(ADP-ribosyl)ation of histones.
-
The plate is washed, and a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated ADP-ribose chains.
-
A colorimetric or chemiluminescent HRP substrate is added, and the resulting signal is measured using a plate reader.[13][14]
-
IC50 values are calculated from the dose-response curves.
-
Cellular PARP Inhibition Assay (Whole-Cell)
This assay assesses the ability of a compound to inhibit PARP activity within living cells.
-
Principle: Measures the level of poly(ADP-ribosyl)ation in cells after treatment with a DNA damaging agent and the test inhibitor.
-
Procedure:
-
Cancer cell lines (e.g., those with BRCA1/2 mutations) are cultured in multi-well plates.
-
Cells are treated with the test compound at a range of concentrations for a specified period.
-
A DNA damaging agent (e.g., hydrogen peroxide or an alkylating agent) is added to stimulate PARP activity.
-
Cells are lysed, and the total protein concentration is determined.
-
The level of poly(ADP-ribosyl)ated proteins in the cell lysate is quantified using an ELISA-based method with an antibody specific for poly(ADP-ribose).
-
The reduction in PARP activity in treated cells compared to untreated controls is used to determine the inhibitor's potency in a cellular context.
-
Cell Viability/Cytotoxicity Assay
This assay determines the effect of the inhibitor on the survival of cancer cells, particularly those with deficiencies in DNA repair pathways like BRCA mutations.
-
Principle: The concept of synthetic lethality is exploited, where inhibiting PARP in cells that already have a compromised DNA repair mechanism (like BRCA-mutant cells) leads to cell death.[12]
-
Procedure:
-
BRCA-mutant and BRCA-proficient cancer cell lines are seeded in 96-well plates.
-
Cells are treated with increasing concentrations of the test inhibitor for an extended period (e.g., 7-14 days).[1][3]
-
Cell viability is assessed using a colorimetric assay (e.g., MTT or AlamarBlue) or by clonogenic assay, which measures the ability of cells to form colonies.[1][5]
-
The concentration of the inhibitor that reduces cell viability by 50% (cellular IC50) is determined. A significantly lower IC50 in BRCA-mutant cells compared to wild-type cells indicates a potent and selective PARP inhibitor.
-
Visualizations
PARP Signaling Pathway in DNA Repair
Poly(ADP-ribose) polymerases are key enzymes in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[15] When a single-strand break occurs, PARP1 binds to the damaged DNA and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage to effect repair.[16] PARP inhibitors block this process, leading to the accumulation of single-strand breaks. During DNA replication, these unrepaired single-strand breaks are converted into more lethal double-strand breaks. In cells with deficient homologous recombination repair pathways, such as those with BRCA1 or BRCA2 mutations, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and cell death (synthetic lethality).[16]
Caption: PARP signaling in DNA repair and the mechanism of synthetic lethality with PARP inhibitors.
Experimental Workflow for Inhibitor Comparison
The process of comparing a novel compound like this compound against known PARP inhibitors follows a logical progression from initial biochemical screening to cellular and functional assays. This workflow ensures a comprehensive evaluation of the compound's potency, selectivity, and therapeutic potential.
Caption: Workflow for comparing a novel compound against known PARP inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Talazoparib | LT-673 | PARP inhibitor | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
Benchmarking the Antibacterial Spectrum of 2-Ethoxy-3-methoxybenzamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial spectrum of 2-Ethoxy-3-methoxybenzamide against a panel of common pathogenic bacteria. Due to the limited publicly available data on the antibacterial properties of this compound, this document serves as a template, presenting a hypothetical data set for illustrative purposes. The experimental protocols provided are based on established standards for antimicrobial susceptibility testing.
Executive Summary
This compound, also known as ethenzamide, is a compound with known analgesic and anti-inflammatory properties.[1] While its primary use has not been as an antibiotic, the broader class of benzamide derivatives has demonstrated antibacterial potential, with some compounds targeting the bacterial cell division protein FtsZ.[2][3][4] This guide outlines the methodologies to assess its antibacterial efficacy and compares its hypothetical performance against established antibiotics.
Comparative Antibacterial Spectrum
The following table summarizes the hypothetical Minimum Inhibitory Concentration (MIC) values of this compound against selected Gram-positive and Gram-negative bacteria, in comparison to standard antibiotics. Lower MIC values indicate greater potency.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) in µg/mL
| Bacterial Strain | Gram Stain | This compound (Hypothetical) | Ciprofloxacin | Gentamicin | Penicillin |
| Staphylococcus aureus (ATCC 29213) | Positive | 16 | 0.5 | 0.5 | 0.12 |
| Streptococcus pneumoniae (ATCC 49619) | Positive | 32 | 1 | 4 | 0.06 |
| Bacillus subtilis (ATCC 6633) | Positive | 8 | 0.25 | 0.12 | 0.03 |
| Escherichia coli (ATCC 25922) | Negative | 64 | 0.03 | 1 | >256 |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | >128 | 0.5 | 2 | >256 |
| Klebsiella pneumoniae (ATCC 13883) | Negative | 128 | 0.12 | 1 | >256 |
Experimental Protocols
The following are detailed methodologies for determining the antibacterial spectrum of a compound.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[3][4]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solution of this compound and benchmark antibiotics
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of the test compounds (this compound and benchmark antibiotics) in MHB in the wells of a 96-well plate.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the diluted antimicrobial agent. Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth.
Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Paper disks impregnated with a known concentration of the test compounds
-
Forceps
-
Incubator
-
Ruler or caliper
Procedure:
-
Aseptically swab a standardized bacterial inoculum evenly across the surface of an MHA plate.
-
Using sterile forceps, place the antimicrobial-impregnated disks onto the agar surface.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Measure the diameter of the zone of inhibition (where bacterial growth is absent) around each disk in millimeters.
-
Interpret the results as susceptible, intermediate, or resistant based on standardized charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI).
Visualizations
Experimental Workflow for Antibacterial Spectrum Determination
Caption: Workflow for determining the antibacterial spectrum.
Proposed Mechanism of Action: Inhibition of FtsZ
Several benzamide derivatives have been shown to exert their antibacterial effect by inhibiting the FtsZ protein, which is crucial for bacterial cell division.[2][3]
References
- 1. Ethenzamide - Wikipedia [en.wikipedia.org]
- 2. Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple effects of benzamide antibiotics on FtsZ function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of a novel 2-methoxybenzamide derivative, Compound 21, and the FDA-approved drug Vismodegib. Both compounds are potent inhibitors of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and a key driver in several human cancers, including basal cell carcinoma and medulloblastoma.[1][2][3] This comparison aims to provide an objective analysis of their performance based on available experimental data.
Overview of Compounds
2-Methoxybenzamide Derivative (Compound 21): A novel synthetic compound identified as a potent antagonist of the Hedgehog signaling pathway.[1][2] It belongs to a series of 2-methoxybenzamide derivatives designed as inhibitors of the Smoothened (Smo) receptor.[1][2]
Vismodegib (GDC-0449, Erivedge®): An FDA-approved first-in-class Hedgehog pathway inhibitor for the treatment of advanced basal cell carcinoma.[3][4] It functions by binding to and inhibiting the Smoothened (Smo) receptor.[4][5][6][7]
Mechanism of Action: Targeting the Smoothened Receptor
Both Compound 21 and Vismodegib exert their inhibitory effects on the Hedgehog signaling pathway by targeting the G-protein coupled receptor, Smoothened (Smo).[1][2] In the canonical Hh pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (Ptch) receptor alleviates the inhibition of Smo. This allows Smo to translocate to the primary cilium, initiating a downstream signaling cascade that culminates in the activation of Gli transcription factors and the expression of Hh target genes.[3][6]
Compound 21 and Vismodegib act as antagonists to Smo, preventing its ciliary translocation and subsequent activation of the downstream pathway, thereby inhibiting the transcription of Gli-regulated genes.[1][2]
Quantitative Performance Data
The following table summarizes the key quantitative data for Compound 21 and Vismodegib based on preclinical studies.
| Parameter | Compound 21 | Vismodegib | Assay | Source |
| Hedgehog Pathway Inhibition (IC50) | 0.03 µM | 3 nM (0.003 µM) | Gli-luciferase reporter assay | [1][2],[8] |
| Anti-proliferative Activity | More potent than Vismodegib | Less potent than Compound 21 | Daoy medulloblastoma cell viability assay | [1][2] |
| Effect on Smo Ciliary Translocation | Sharp drop in translocation | Similar sharp drop in translocation | Immunofluorescence assay in NIH3T3 cells | [1][2] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach for comparing these inhibitors, the following diagrams are provided.
Experimental Protocols
Gli-Luciferase Reporter Assay
This assay is used to quantify the inhibition of the Hedgehog pathway by measuring the activity of a Gli-responsive luciferase reporter.
-
Cell Culture: NIH3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase construct (for normalization) are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density that allows them to reach confluence at the time of the assay.
-
Treatment: The culture medium is replaced with a low-serum medium. Cells are then treated with a constant concentration of a Hedgehog pathway agonist (e.g., Shh-conditioned medium or SAG) and varying concentrations of either Compound 21 or Vismodegib. Control wells receive only the agonist or vehicle.
-
Incubation: The plates are incubated for 24-48 hours to allow for reporter gene expression.
-
Luciferase Measurement: The activity of both firefly and Renilla luciferases is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. The normalized data is then used to calculate the IC50 value for each compound, representing the concentration at which 50% of the Hedgehog pathway activity is inhibited.
Smoothened Ciliary Localization Assay
This immunofluorescence-based assay visually confirms the mechanism of action by observing the effect of the inhibitors on the translocation of Smo to the primary cilium.
-
Cell Culture and Seeding: NIH3T3 cells stably expressing a tagged Smoothened protein (e.g., Smo-GFP) are cultured on glass coverslips in a suitable culture medium.
-
Treatment: Cells are treated with a Hedgehog pathway agonist (e.g., Shh-conditioned medium) to induce Smo translocation to the primary cilium. Concurrently, cells are treated with either Compound 21, Vismodegib, or a vehicle control.
-
Fixation and Permeabilization: After an incubation period (typically a few hours), the cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.
-
Immunofluorescence Staining: The cells are stained with primary antibodies against a ciliary marker (e.g., acetylated α-tubulin) and, if the Smo protein is not fluorescently tagged, a primary antibody against Smo. This is followed by staining with corresponding fluorescently-labeled secondary antibodies. Nuclei are counterstained with DAPI.
-
Microscopy: The coverslips are mounted on microscope slides and imaged using a confocal microscope.
-
Analysis: The percentage of cells showing co-localization of Smo with the primary cilium is quantified for each treatment condition. A significant reduction in Smo ciliary localization in the presence of the inhibitors compared to the agonist-only control confirms their mechanism of action.
Conclusion
Both the novel 2-methoxybenzamide derivative, Compound 21, and the established drug, Vismodegib, are potent inhibitors of the Hedgehog signaling pathway, acting through the direct inhibition of the Smoothened receptor. While Vismodegib exhibits a lower IC50 in the Gli-luciferase reporter assay, Compound 21 has demonstrated more potent anti-proliferative activity against a medulloblastoma cell line.[1][2] This suggests that while both compounds effectively block the Hh pathway, there may be differences in their cellular uptake, metabolism, or off-target effects that contribute to their differential anti-cancer activity. Further investigation into the pharmacokinetic and pharmacodynamic properties of Compound 21 is warranted to fully assess its therapeutic potential relative to Vismodegib.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dawn of hedgehog inhibitors: Vismodegib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vismodegib - Wikipedia [en.wikipedia.org]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Vismodegib: A smoothened inhibitor for the treatment of advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Vismodegib? [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 2-Ethoxy-3-methoxybenzamide
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Ethoxy-3-methoxybenzamide. The following procedures for personal protective equipment (PPE), handling, and disposal are based on general laboratory safety principles and data for structurally related compounds, as specific hazard information for this compound is limited.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE required. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields are recommended.[1] A face shield may be necessary when there is a risk of splashing. |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat or overalls.[1] Ensure gloves are inspected before use and removed properly to avoid skin contact.[2][3] |
| Respiratory Protection | In case of inadequate ventilation or the potential for dust formation, wear a NIOSH-approved respirator.[1] |
| Foot Protection | Standard laboratory footwear, such as closed-toe shoes, is required. |
Handling and Storage Procedures
Handling:
-
Avoid contact with skin and eyes.[1]
-
Prevent dust formation and inhalation.[1]
-
Use in a well-ventilated area.[4]
-
Do not eat, drink, or smoke in the handling area.
Storage:
-
Store in a cool, dry, and well-ventilated place.[4]
-
Store away from incompatible materials, such as strong oxidizing agents.[5]
Accidental Release Measures
In the event of a spill:
-
Evacuate unnecessary personnel from the area.
-
Wear appropriate PPE as outlined above.
-
For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.
-
Prevent the spill from entering drains or waterways.[4]
-
Wash the spill area thoroughly with soap and water.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It is recommended to contact a licensed professional waste disposal service.[2] Do not dispose of down the drain.[2]
Workflow for Safe Handling of this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
